Linarin
Description
flavone glycoside isolated from leaves of Linaria japonica MIQ
Properties
IUPAC Name |
5-hydroxy-2-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32O14/c1-11-21(31)23(33)25(35)27(39-11)38-10-19-22(32)24(34)26(36)28(42-19)40-14-7-15(29)20-16(30)9-17(41-18(20)8-14)12-3-5-13(37-2)6-4-12/h3-9,11,19,21-29,31-36H,10H2,1-2H3/t11-,19+,21-,22+,23+,24-,25+,26+,27+,28+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YFVGIJBUXMQFOF-PJOVQGMDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)OC3=CC(=C4C(=C3)OC(=CC4=O)C5=CC=C(C=C5)OC)O)O)O)O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32O14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40197382 | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
592.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
480-36-4 | |
| Record name | Linarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Linarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000480364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40197382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-[[6-O-(6-deoxy-α-L-mannopyranosyl)-β-D-glucopyranosyl]oxy]-5-hydroxy-2-(4-methoxyphenyl)-4H-benzopyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.862 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | LINARIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HBH2I685IU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Flavonoid Linarin: A Comprehensive Technical Guide to its Natural Sources, Quantification, and Biological Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside that has garnered significant interest within the scientific community for its diverse pharmacological activities. Belonging to the flavonoid class of secondary metabolites, this compound is found in a variety of plant species and has been investigated for its neuroprotective, anti-inflammatory, sedative, and potential anti-cancer properties. This technical guide provides an in-depth overview of the primary plant sources of this compound, detailed experimental protocols for its extraction, isolation, and quantification, and a mechanistic exploration of the key signaling pathways it modulates. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug discovery and development.
Natural Plant Sources of this compound
This compound is distributed across several plant families, with notable concentrations found in the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] A summary of prominent plant sources and the reported quantities of this compound are presented in Table 1.
Table 1: Quantitative Data of this compound in Various Plant Sources
| Plant Family | Species | Plant Part | This compound Content | Reference |
| Asteraceae | Chrysanthemum indicum L. | Flower | 14.23 mg/g | [2] |
| Chrysanthemum zawadskii var. latilobum | - | 22.8 mg/g of extract | [1] | |
| Chrysanthemum morifolium Ramat. | Flower | 0.117 to 0.583 mg/g | [1] | |
| Cirsium japonicum | Aerial Part | 0.26–1.15 mg/100 g | [1] | |
| Cirsium rivulare (Jacq.) All. | Leaf | 170 mg/g of methanolic extract | [1] | |
| Cirsium rivulare (Jacq.) All. | Flower | 20 mg/g of methanolic extract | [1] | |
| Lamiaceae | Mentha arvensis L. | Flower, Aerial Parts | Present | [1] |
| Scrophulariaceae | Buddleja species | - | Present | [1] |
| Valerianaceae | Valeriana officinalis | - | Present |
Experimental Protocols
Extraction of this compound
a) Ultrasound-Assisted Extraction (UAE) from Chrysanthemum indicum Flowers
This method utilizes deep eutectic solvents (DESs) and ultrasonication for efficient extraction.[2]
-
Materials: Dried and powdered Chrysanthemum indicum flowers, Choline chloride, Ethylene glycol, Deionized water.
-
DES Preparation: Prepare a 1:2 molar ratio of choline chloride to ethylene glycol. Add 30% (v/v) water to the mixture.
-
Extraction Procedure:
-
Combine the powdered plant material with the prepared DES at a liquid-to-solid ratio of 32 mL/g.
-
Place the mixture in an ultrasonic bath.
-
Apply an ultrasonic power of 340 W for 32 minutes.
-
After extraction, centrifuge the mixture to separate the supernatant containing this compound from the plant debris.
-
Collect the supernatant for further purification and analysis.
-
b) Conventional Solvent Extraction from Dendranthema indicum Flowers
This protocol employs a series of solvents for solid-liquid extraction.[3][4]
-
Materials: Dried Dendranthema indicum flowers, 75% Ethanol, Ethyl acetate, Ethanol, 40% Ethanol-aqueous solution, 20% Ethanol-aqueous solution.
-
Crude Extraction:
-
Extract the dried flowers with 75% ethanol-aqueous solution at 100°C for 1 hour. Repeat this step three times.
-
Pool the extracts and concentrate under vacuum.
-
Centrifuge the concentrated extract and collect the precipitate, which is enriched in this compound.
-
-
Purification by Solid-Liquid Extraction:
-
Sequentially wash the crude precipitate with the following solvents: ethyl acetate, ethanol, 40% ethanol-aqueous solution (twice), and 20% ethanol-aqueous solution. After each wash, separate the solid material by centrifugation. This process removes impurities with varying polarities.
-
Purification of this compound
a) Macroporous Resin Chromatography
This technique is effective for the enrichment and preliminary purification of this compound from crude extracts.[5]
-
Materials: Crude this compound extract, D101 macroporous resin, Distilled water, 70% Ethanol.
-
Resin Preparation: Pre-treat the D101 macroporous resin according to the manufacturer's instructions.
-
Purification Protocol:
-
Load the crude extract onto a column packed with the pre-treated D101 resin.
-
Wash the column with distilled water to remove unbound impurities.
-
Elute the adsorbed flavonoids, including this compound, with 70% ethanol.
-
Collect the eluate and concentrate it to obtain a purified this compound extract.
-
Quantification of this compound
a) High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This is a robust and widely used method for the accurate quantification of this compound.[6][7][8]
-
Instrumentation: An HPLC system equipped with a DAD detector and a C18 reversed-phase column (e.g., 4.6 × 250 mm, 5 µm).
-
Mobile Phase: A gradient elution using methanol (A) and 0.2% aqueous formic acid (B).
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Detection Wavelength: 334 nm for this compound.
-
Injection Volume: 10 µL.
-
-
Quantification:
-
Prepare a series of standard solutions of pure this compound at known concentrations.
-
Inject the standard solutions to construct a calibration curve by plotting peak area against concentration.
-
Inject the prepared plant extract sample.
-
Determine the concentration of this compound in the sample by interpolating its peak area on the calibration curve.
-
Signaling Pathways and Mechanisms of Action
This compound exerts its biological effects by modulating several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the mechanisms of action of this compound in the context of inflammation, oxidative stress, and neuroprotection.
Inhibition of the NF-κB Signaling Pathway
This compound has been shown to possess anti-inflammatory properties by inhibiting the canonical NF-κB pathway. It prevents the degradation of IκBα, thereby sequestering the p65/p50 heterodimer in the cytoplasm and inhibiting the transcription of pro-inflammatory genes.[9][10][11][12][13][14]
Activation of the Nrf2/Keap1 Antioxidant Pathway
This compound can mitigate oxidative stress by activating the Nrf2/Keap1 pathway. It promotes the dissociation of Nrf2 from Keap1, leading to the nuclear translocation of Nrf2 and the subsequent transcription of antioxidant response element (ARE)-dependent genes, such as heme oxygenase-1 (HO-1).[9][10][15][16][17]
Modulation of the PI3K/Akt Signaling Pathway
The neuroprotective effects of this compound are, in part, attributed to its ability to activate the PI3K/Akt signaling pathway. This activation leads to the phosphorylation and inhibition of pro-apoptotic proteins and the promotion of cell survival.[18][19][20][21][22]
Regulation of the MAPK Signaling Pathway
This compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) pathway, which is crucial in cellular responses to a variety of stimuli. This compound can inhibit the phosphorylation of key MAPK members like ERK, JNK, and p38, which are often activated during inflammatory and stress responses.[23][24][25][26][27]
Conclusion
This technical guide has provided a consolidated overview of the natural plant sources of this compound, detailed methodologies for its extraction and quantification, and a visual representation of its interactions with key cellular signaling pathways. The presented data underscores the potential of this compound as a bioactive compound for further investigation in the fields of pharmacology and drug development. The experimental protocols and mechanistic insights are intended to facilitate future research aimed at harnessing the therapeutic potential of this promising flavonoid.
References
- 1. Effective extraction and recovery of this compound from Chrysanthemum indicum L. flower using deep eutectic solvents [ouci.dntb.gov.ua]
- 2. researchgate.net [researchgate.net]
- 3. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of this compound, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. e-nps.or.kr [e-nps.or.kr]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. This compound attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways: this compound attenuates hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Overexpression of IκB⍺ modulates NF-κB activation of inflammatory target gene expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanisms of NF-κB p65 and strategies for therapeutic manipulation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. youtube.com [youtube.com]
- 19. PI3K-PKB/Akt Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Research progress on the PI3K/AKT signaling pathway in gynecological cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The PI3K/AKT pathway in obesity and type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 22. google.com [google.com]
- 23. Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Frontiers | Mechanisms of the JNK/p38 MAPK signaling pathway in drug resistance in ovarian cancer [frontiersin.org]
- 25. ERK and p38 MAPK-Activated Protein Kinases: a Family of Protein Kinases with Diverse Biological Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Regulation of JNK and p38 MAPK in the immune system: Signal integration, propagation and termination - PMC [pmc.ncbi.nlm.nih.gov]
Linarin (CAS 480-36-4): A Comprehensive Physicochemical Profile
For Researchers, Scientists, and Drug Development Professionals
Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and potential anti-cancer properties.[1][2] This technical guide provides an in-depth overview of the core physicochemical properties of this compound (CAS 480-36-4), offering crucial data and methodologies for researchers engaged in its study and application in drug development.
Core Physicochemical Properties
This compound, also known as Acacetin-7-O-rutinoside or Buddleoflavonoloside, is a crystalline solid, often appearing as a yellow or off-white powder.[][4] It is characterized by its hygroscopic nature, necessitating storage in a dry, inert atmosphere, typically at -20°C.[][5]
The fundamental physicochemical parameters of this compound are summarized in the table below, providing a consolidated reference for experimental design and analysis.
| Property | Value | Source(s) |
| Molecular Formula | C₂₈H₃₂O₁₄ | [6][7][8] |
| Molecular Weight | 592.55 g/mol | [5][6][7][8] |
| Melting Point | 144-146 °C, 258-260 °C, 260-262 °C, 267-268 °C, 268-270 °C | [][4][5][6][7] |
| Boiling Point (Predicted) | 885.2 ± 65.0 °C | [][5] |
| Density (Predicted) | 1.62 ± 0.1 g/cm³ | [][5] |
| Solubility | DMSO: ~10 mg/mL, 91 mg/mL, 100 mg/mL[1][9][10]Water: Practically insoluble[7][11]Ethanol: Slightly soluble[9][10]Acetonitrile: Slightly soluble[][5]Acetic Acid: Very slightly soluble (heated)[][5]Dimethylformamide (DMF): Slightly soluble[9]DMSO:PBS (pH 7.2) (1:1): ~0.5 mg/ml[9][12] | |
| Optical Rotation | [α]D²⁶ -100° (c=0.007, glacial acetic acid)[7][α]D²⁴ -87° (c=0.005, pyridine)[7] | |
| UV/Vis Spectroscopy (λmax) | 269 nm, 327 nm | [9][12] |
| Mass Spectrometry | [M+H]⁺ Precursor m/z: 593.1865, 593.194200[8][13][M-H]⁻ Precursor m/z: 591.1719[8] | |
| Predicted pKa (Strongest Acidic) | 8.51 | [14] |
| Predicted logP | -0.14, 0.23 | [14] |
Experimental Protocols & Methodologies
The characterization and quantification of this compound rely on several standard analytical techniques. The following sections detail the methodologies commonly employed.
High-Performance Liquid Chromatography (HPLC)
HPLC is a fundamental technique for the separation, identification, and quantification of this compound in various matrices, including plant extracts and biological samples.
-
Principle: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (packed in a column) and a mobile phase (a liquid solvent system). The separation is driven by the analyte's polarity, size, and specific interactions with the stationary phase.
-
Typical Experimental Protocol:
-
Sample Preparation: Solid samples are typically extracted with a suitable solvent (e.g., methanol, ethanol) and filtered to remove particulate matter.[15] Biological fluids may require protein precipitation or liquid-liquid extraction.
-
Chromatographic System: A standard HPLC system consists of a solvent delivery system (pump), an injector, a column, and a detector.
-
Stationary Phase: A common choice for this compound analysis is a C18 reversed-phase column (e.g., Luna C18).[]
-
Mobile Phase: A gradient or isocratic mobile phase is used. A typical mobile phase for this compound might consist of a mixture of acetonitrile and a phosphate buffer.[] For example, a mobile phase of acetonitrile-0.05 mol/L phosphate buffer-phosphoric acid (30:70:0.06) has been reported.[]
-
Detection: Detection is commonly performed using a UV detector set at a wavelength where this compound exhibits strong absorbance, such as 327 nm.[]
-
Quantification: The concentration of this compound is determined by comparing the peak area of the sample to a calibration curve generated from standards of known concentrations. The linear range for this compound has been reported as 0.025-0.50 µg.[]
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS combines the separation power of HPLC with the high sensitivity and specificity of tandem mass spectrometry, making it an ideal method for pharmacokinetic and metabolic studies of this compound.
-
Principle: After separation by LC, the analyte is ionized (e.g., by electrospray ionization - ESI) and enters the mass spectrometer. In tandem MS, a specific precursor ion (e.g., the protonated molecule [M+H]⁺) is selected, fragmented, and the resulting product ions are detected. This process, known as multiple reaction monitoring (MRM), provides high selectivity and sensitivity.
-
Typical Experimental Protocol:
-
Sample Preparation: Plasma or tissue homogenate samples often undergo liquid-liquid extraction (LLE) with a solvent like ethyl acetate to isolate the analytes.[16][17]
-
LC System: An ultra-high-performance liquid chromatography (UPLC) system with a C18 column is often used for rapid and efficient separation.[16][17]
-
Mobile Phase: A common mobile phase involves a gradient of methanol and water, both containing a small amount of an acid like formic acid (e.g., 0.01%) to improve ionization.[16][17]
-
Mass Spectrometry: A triple-quadrupole mass spectrometer with an ESI source is typically used. The instrument is operated in either positive or negative ionization mode.
-
Detection (MRM): For quantification, specific precursor-to-product ion transitions are monitored. For this compound, a transition of m/z 593 → 285 has been used.[13]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of molecules like this compound. It provides detailed information about the chemical environment of individual atoms (primarily ¹H and ¹³C).
-
Principle: NMR exploits the magnetic properties of certain atomic nuclei. When placed in a strong magnetic field, these nuclei can absorb electromagnetic radiation at specific frequencies. The resulting spectrum provides information about the number of different types of nuclei, their chemical environment, and their connectivity.[18]
-
Typical Experimental Protocol:
-
Sample Preparation: A small amount of the purified this compound sample is dissolved in a deuterated solvent (e.g., DMSO-d₆, CD₃OD).
-
Data Acquisition: The sample is placed in a high-field NMR spectrometer (e.g., 600 MHz).[19] ¹H NMR, ¹³C NMR, and various 2D NMR experiments (e.g., COSY, HSQC, HMBC) are performed to assign all proton and carbon signals and establish the molecule's structure.
-
Data Analysis: The chemical shifts (δ), coupling constants (J), and integration of the signals are analyzed to confirm the structure of this compound, including the stereochemistry of the glycosidic linkages.[18][20]
-
UV-Vis Spectroscopy
UV-Vis spectroscopy is used to study the electronic transitions within a molecule and is often used for quantification and to gain preliminary structural information about chromophores.
-
Principle: This technique measures the absorption of ultraviolet and visible light by a sample. Molecules with conjugated π-systems, like the flavonoid structure of this compound, exhibit characteristic absorption bands. The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are key parameters obtained from a UV-Vis spectrum.[21][22]
-
Typical Experimental Protocol:
-
Sample Preparation: this compound is dissolved in a suitable solvent that does not absorb in the region of interest (e.g., ethanol, methanol).
-
Data Acquisition: The absorbance of the solution is measured over a range of wavelengths (typically 200-700 nm) using a UV-Vis spectrophotometer.[23]
-
Data Analysis: The spectrum is plotted as absorbance versus wavelength. The λmax values are identified. For this compound, characteristic peaks are observed at approximately 269 nm and 327 nm, corresponding to the electronic transitions within its flavone structure.[9][12]
-
Visualizations: Workflows and Pathways
To better illustrate the experimental and biological context of this compound, the following diagrams have been generated using the Graphviz DOT language.
Caption: Experimental workflow for LC-MS/MS analysis of this compound.
Caption: Primary metabolic pathway of this compound in vivo.[16]
References
- 1. selleckchem.com [selleckchem.com]
- 2. This compound | CAS:480-36-4 | Manufacturer ChemFaces [chemfaces.com]
- 4. This compound(P) | CAS 480-36-4 | LGC Standards [lgcstandards.com]
- 5. This compound CAS#: 480-36-4 [m.chemicalbook.com]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. This compound [drugfuture.com]
- 8. This compound | C28H32O14 | CID 5317025 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. This compound | AChE | TNF | TargetMol [targetmol.com]
- 11. This compound, 480-36-4 [thegoodscentscompany.com]
- 12. caymanchem.com [caymanchem.com]
- 13. researchgate.net [researchgate.net]
- 14. Human Metabolome Database: Showing metabocard for this compound (HMDB0254097) [hmdb.ca]
- 15. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. LC–MS/MS Method for Simultaneous Determination of this compound and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 17. LC-MS/MS Method for Simultaneous Determination of this compound and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. jackwestin.com [jackwestin.com]
- 19. Human Metabolome Database: 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0002670) [hmdb.ca]
- 20. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 21. m.youtube.com [m.youtube.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. Interpreting UV Spectra | MCC Organic Chemistry [courses.lumenlearning.com]
The Biosynthesis Pathway of Linarin in Asteraceae: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed examination of the biosynthetic pathway of Linarin (Acacetin-7-O-rutinoside), a flavone glycoside abundant in the Asteraceae family, which includes medicinally important plants like Chrysanthemum species. This compound and its aglycone, acacetin, exhibit a range of pharmacological activities, making their biosynthesis a key area of research for drug development and crop improvement. This guide outlines the enzymatic steps, presents quantitative data on enzyme activity, details relevant experimental protocols, and provides visual diagrams of the core metabolic pathway.
Core Biosynthesis Pathway of this compound
The biosynthesis of this compound is a multi-step process that begins with the general phenylpropanoid pathway, branches into flavonoid synthesis to create the aglycone acacetin, and culminates in two specific glycosylation steps.
Phenylpropanoid Pathway and Chalcone Synthesis
The pathway initiates with the amino acid L-phenylalanine. A series of core enzymatic reactions convert it into p-Coumaroyl-CoA, the primary precursor for all flavonoids.
-
Phenylalanine Ammonia-Lyase (PAL): Deaminates L-phenylalanine to form cinnamic acid.
-
Cinnamate 4-hydroxylase (C4H): Hydroxylates cinnamic acid to produce p-coumaric acid.
-
4-coumaroyl-CoA ligase (4CL): Activates p-coumaric acid into its CoA-thioester, p-Coumaroyl-CoA.
-
Chalcone Synthase (CHS): This key enzyme catalyzes the condensation of one molecule of p-Coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin chalcone.[1][2][3] In Asteraceae, the CHS gene family has undergone significant duplication and functional divergence.[1][2][3][4]
-
Chalcone Isomerase (CHI): Catalyzes the stereospecific cyclization of naringenin chalcone into (2S)-naringenin, a central intermediate flavanone.[5][6]
Formation of the Aglycone: Acacetin
From naringenin, the pathway proceeds to the formation of the specific flavone, acacetin.
-
Flavone Synthase (FNS): Naringenin is converted to the flavone apigenin through the creation of a double bond. Plants utilize two different types of FNS enzymes: FNS I, a soluble dioxygenase found mainly in Apiaceae, and FNS II, a cytochrome P450 monooxygenase, which is common in other plant families, including Asteraceae.[7]
-
Apigenin 4'-O-methyltransferase (4'OMT): This enzyme transfers a methyl group from S-adenosyl methionine (SAM) to the 4'-hydroxyl group of apigenin, producing acacetin (4′-methoxy-5,7-dihydroxyflavone).[8][9][10]
Glycosylation Cascade to this compound
The final steps involve the sequential addition of sugar moieties to the acacetin backbone to form this compound.
-
UDP-glucosyltransferase (UGT): Acacetin is first glycosylated at the 7-hydroxyl position with a glucose molecule from UDP-glucose, forming acacetin-7-O-glucoside. Glycosylation is a critical modification that enhances the solubility and stability of flavonoids.[11]
-
UDP-rhamnosyltransferase (RhaT): A rhamnose sugar is transferred from UDP-rhamnose to the 6-hydroxyl position of the glucose moiety on acacetin-7-O-glucoside.[12][13] This specific 1,6-linkage forms the rutinoside group, completing the synthesis of this compound (acacetin-7-O-rutinoside).[12][13]
Quantitative Data on Key Biosynthetic Enzymes
Research in Chrysanthemum species has provided valuable quantitative insights into the final glycosylation step catalyzed by 1,6-Rhamnosyltransferases (RhaTs), which are crucial for this compound synthesis.
Table 1: Substrate Specificity of Chrysanthemum 1,6RhaTs
The following table summarizes the relative activity of four different 1,6RhaT enzymes from Chrysanthemum towards various flavone glucosides. The data demonstrate a clear preference for Acacetin-7-O-glucoside, the direct precursor to this compound.
| Enzyme | Relative Activity on Acacetin-7-O-glucoside (%) | Relative Activity on Apigenin-7-O-glucoside (%) | Relative Activity on Diosmetin-7-O-glucoside (%) |
| Cm1,6RhaT1 | 100 | 25.8 | 18.2 |
| Cm1,6RhaT2 | 100 | 21.3 | 16.5 |
| Cmo1,6RhaT | 100 | 29.5 | 20.1 |
| Ci1,6RhaT | 100 | 24.1 | 17.6 |
| Data adapted from a study on Chrysanthemum Rhamnosyltransferases, where the activity with acacetin-7-O-glucoside was set to 100%.[13] |
Table 2: Kinetic Parameters of Chrysanthemum 1,6RhaTs
Enzyme kinetics reveal the efficiency of these enzymes in converting the precursor to this compound's immediate antecedent.
| Enzyme | Substrate | Km (µM) | kcat (s-1) | kcat/Km (s-1 M-1) |
| Cm1,6RhaT1 | Acacetin-7-O-glucoside | 105.3 | 0.89 | 8452 |
| Cm1,6RhaT2 | Acacetin-7-O-glucoside | 98.7 | 0.76 | 7700 |
| Cmo1,6RhaT | Acacetin-7-O-glucoside | 112.5 | 0.95 | 8444 |
| Ci1,6RhaT | Acacetin-7-O-glucoside | 101.2 | 0.81 | 8004 |
| Data adapted from a study on Chrysanthemum Rhamnosyltransferases.[13] |
Table 3: Effect of RhaT Overexpression on Flavonoid Content
Overexpression of a key RhaT gene in Chrysanthemum indicum hairy roots confirms its primary role in this compound biosynthesis, showing a significant and specific increase in this compound content.
| Flavone Rutinoside | Fold Increase in Content (Overexpression vs. Control) |
| This compound | 13 |
| Isorhoifolin | 2 |
| Diosmin | 5 |
| Data derived from overexpression experiments in Chrysanthemum hairy roots.[12][13] |
Experimental Protocols
The characterization of this compound biosynthesis enzymes involves molecular cloning, heterologous protein expression, enzymatic assays, and in vivo functional analysis. Below are summarized methodologies based on published research.
Cloning and Heterologous Expression of Rhamnosyltransferase (RhaT)
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from young leaves of a target Asteraceae species (e.g., Chrysanthemum indicum) using a commercial kit. First-strand cDNA is synthesized via reverse transcription.
-
Gene Amplification: Full-length coding sequences (CDS) of putative RhaT genes are amplified from the cDNA using gene-specific primers designed from transcriptome data. PCR products are cloned into a cloning vector (e.g., pMD19-T) and verified by sequencing.
-
Expression Vector Construction: The verified CDS is subcloned into a bacterial expression vector, such as pGEX-4T-1 or pET-28a, which typically includes an N-terminal tag (e.g., GST or His) for purification.
-
Heterologous Expression: The expression vector is transformed into E. coli cells (e.g., BL21(DE3) strain). Protein expression is induced by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to the culture medium, followed by incubation at a lower temperature (e.g., 16-20°C) to improve protein solubility.
-
Protein Purification: Cells are harvested, lysed by sonication, and the crude protein extract is clarified by centrifugation. The tagged recombinant protein is purified from the supernatant using affinity chromatography (e.g., GST-Sefinose Resin or Ni-NTA resin). Protein purity is assessed by SDS-PAGE.
In Vitro Enzyme Activity Assay
-
Reaction Mixture: A typical reaction mixture (e.g., 100 µL total volume) contains Tris-HCl buffer (pH 7.5), the purified recombinant RhaT enzyme, the acceptor substrate (e.g., acacetin-7-O-glucoside), and the sugar donor (UDP-rhamnose).
-
Incubation: The reaction is initiated by adding the enzyme and incubated at 30°C for a defined period (e.g., 30 minutes).
-
Termination and Analysis: The reaction is terminated by adding methanol. After centrifugation to remove precipitated protein, the supernatant is filtered and analyzed by High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS).
-
Quantification: The product (this compound) is identified by comparing its retention time and mass spectrum with an authentic standard. Quantification is performed based on a standard curve. Enzyme kinetics (Km and kcat) are determined by measuring initial reaction velocities at varying substrate concentrations.
In Vivo Functional Analysis via Hairy Root Transformation
-
Vector Construction: The RhaT gene is cloned into a plant binary vector (e.g., pCAMBIA) under the control of a strong constitutive promoter like CaMV 35S.
-
Transformation: The vector is introduced into an Agrobacterium rhizogenes strain. Sterile leaf explants from the target plant are co-cultivated with the Agrobacterium.
-
Hairy Root Induction and Selection: After co-cultivation, explants are transferred to a selection medium containing antibiotics to kill the bacteria and select for transformed cells. Hairy roots emerge from the wounded sites.
-
Metabolite Analysis: Transgenic hairy root lines are cultured in a liquid medium. After a growth period, the roots are harvested, freeze-dried, and ground. Flavonoids are extracted using methanol, and the concentrations of this compound and related compounds are quantified using UPLC-MS/MS to confirm the gene's in vivo function.[12][13]
References
- 1. Duplication and functional divergence in the chalcone synthase gene family of Asteraceae: evolution with substrate change and catalytic simplification - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Duplication and adaptive evolution of the chalcone synthase genes of Dendranthema (Asteraceae) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pnas.org [pnas.org]
- 5. Acacetin as a natural cardiovascular therapeutic: mechanisms and preclinical evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Evolution of Flavone Synthase I from Parsley Flavanone 3β-Hydroxylase by Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Acacetin - Wikipedia [en.wikipedia.org]
- 10. A comprehensive review of pharmacological and Analytical Aspects of Acacetin [nrfhh.com]
- 11. academic.oup.com [academic.oup.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Rhamnosyltransferases involved in the biosynthesis of flavone rutinosides in Chrysanthemum species - PMC [pmc.ncbi.nlm.nih.gov]
The Pharmacological Profile of Linarin: A Comprehensive Technical Review
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linarin, a naturally occurring flavone glycoside, has garnered significant scientific attention for its diverse and potent pharmacological activities. This technical guide provides an in-depth review of the pharmacological profile of this compound, with a focus on its molecular mechanisms of action, therapeutic potential, and relevant experimental data. Summarized quantitative data, detailed experimental methodologies, and visual representations of key signaling pathways are presented to serve as a comprehensive resource for researchers, scientists, and professionals in drug development.
Introduction
This compound (Acacetin-7-O-rutinoside) is a flavonoid glycoside predominantly found in various medicinal plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families. Emerging evidence from numerous preclinical studies has highlighted its potential as a therapeutic agent for a wide range of pathological conditions. These include inflammatory disorders, neurodegenerative diseases, cancer, and liver injury. The therapeutic effects of this compound are attributed to its ability to modulate key cellular signaling pathways involved in inflammation, oxidative stress, apoptosis, and cell proliferation. This review aims to provide a detailed and technical overview of the pharmacological properties of this compound to facilitate further research and drug development efforts.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data reported for the pharmacological activities of this compound.
Table 1: In Vitro Anticancer Activity of this compound (IC50 values)
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| LNCaP | Prostate Cancer | ~50-100 | |
| DU145 | Prostate Cancer | >100 | |
| A549 | Non-small cell lung cancer | 282 | |
| MDA-MB-231 (2D) | Triple-Negative Breast Cancer | 120.8 | |
| MDA-MB-231 (3D) | Triple-Negative Breast Cancer | 1949 |
Table 2: In Vitro Neuroprotective and Enzyme Inhibitory Activity of this compound
| Activity | Assay | IC50 (µM) | Reference |
| Acetylcholinesterase (AChE) Inhibition | Ellman's colorimetric method | 3.801 ± 1.149 |
Table 3: Pharmacokinetic Parameters of this compound in Rats (Oral Administration)
| Parameter | Value | Conditions | Reference |
| Cmax | 647 ± 96 ng/mL | 50 mg/kg this compound with 20 mg/kg piperine | |
| AUC | 587 ± 347 ng·h/mL | 50 mg/kg this compound with 20 mg/kg piperine | |
| Bioavailability | 3.363 times higher with solid dispersion | 50 mg/kg this compound |
Key Signaling Pathways Modulated by this compound
This compound exerts its pharmacological effects by modulating several critical intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate the key interactions of this compound within these pathways.
Anti-inflammatory Pathway: Inhibition of NF-κB Signaling
This compound has been shown to suppress inflammatory responses by inhibiting the Nuclear Factor-kappa B (NF-κB) signaling pathway. This pathway is a central regulator of inflammation, and its inhibition leads to a reduction in the expression of pro-inflammatory cytokines and enzymes.
Antioxidant Response Pathway: Activation of Nrf2/Keap1 Signaling
This compound enhances the cellular antioxidant defense system by activating the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. This leads to the upregulation of antioxidant enzymes, thereby protecting cells from oxidative damage.
Neuroprotective Pathway: Activation of PI3K/Akt Signaling
The neuroprotective effects of this compound are, in part, mediated through the activation of the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) signaling pathway. Activation of this pathway promotes cell survival and inhibits apoptosis in neuronal cells.
Detailed Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
This model is a widely used and reliable method for evaluating the acute anti-inflammatory activity of compounds.
-
Animals: Male Wistar rats (180-220 g) are used. The animals are housed under standard laboratory conditions with free access to food and water. They are acclimatized for at least one week before the experiment.
-
Procedure:
-
The rats are randomly divided into several groups (n=6-8 per group): a control group (vehicle), a positive control group (e.g., indomethacin, 10 mg/kg), and this compound-treated groups at various doses.
-
This compound is typically dissolved in a suitable vehicle (e.g., 0.5% carboxymethylcellulose) and administered orally or intraperitoneally one hour before the induction of inflammation.
-
Acute inflammation is induced by a sub-plantar injection of 0.1 mL of 1% carrageenan solution in saline into the right hind paw of each rat.
-
The paw volume is measured immediately before the carrageenan injection and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group. Statistical analysis is performed using appropriate methods, such as one-way ANOVA followed by a post-hoc test.
In Vitro Neuroprotective Activity: Amyloid-β-Induced Toxicity in PC12 Cells
This in vitro model is commonly used to screen for compounds with neuroprotective potential against Alzheimer's disease-like pathology.
-
Cell Culture: PC12 cells, a rat pheochromocytoma cell line, are cultured in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and horse serum, and maintained in a humidified incubator at 37°C with 5% CO2. For differentiation into a neuronal phenotype, cells are often treated with Nerve Growth Factor (NGF).
-
Procedure:
-
PC12 cells are seeded in 96-well plates and allowed to adhere and differentiate for an appropriate period.
-
The cells are then pre-treated with various concentrations of this compound for a specific duration (e.g., 1-2 hours).
-
Neurotoxicity is induced by exposing the cells to a toxic concentration of amyloid-β (Aβ) peptide (e.g., Aβ25-35 or Aβ1-42) for 24-48 hours.
-
Cell viability is assessed using a standard method such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is measured using a microplate reader.
-
-
Data Analysis: The cell viability of the this compound-treated groups is compared to the Aβ-treated control group. The results are typically expressed as a percentage of the viability of the untreated control cells. Dose-response curves can be generated to determine the EC50 value of this compound's neuroprotective effect. Further mechanistic studies can be conducted by analyzing markers of apoptosis (e.g., caspase-3 activity, Annexin V/PI staining) and key proteins in signaling pathways (e.g., phosphorylated Akt, Bcl-2) using techniques like Western blotting and immunofluorescence.
Conclusion and Future Directions
This compound has demonstrated a wide array of promising pharmacological activities in preclinical studies, positioning it as a strong candidate for further drug development. Its ability to modulate multiple key signaling pathways, including NF-κB, Nrf2/Keap1, and PI3K/Akt, underscores its potential to address complex diseases with multifactorial etiologies. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to design and conduct further investigations.
Future research should focus on several key areas. More extensive in vivo studies in various animal models are necessary to validate the therapeutic efficacy of this compound and to establish a clear dose-response relationship. A thorough investigation of its safety profile, including long-term toxicity studies, is crucial before it can be considered for clinical trials. Furthermore, optimizing its pharmacokinetic properties, potentially through novel drug delivery systems, could enhance its bioavailability and therapeutic efficacy. The comprehensive pharmacological profile of this compound presented here strongly supports its continued exploration as a novel therapeutic agent.
Linarin: A Comprehensive Technical Guide to its Biological Activity and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention within the scientific community for its diverse and potent pharmacological activities. This technical guide provides an in-depth overview of the biological activities and therapeutic potential of this compound, with a focus on its anti-inflammatory, neuroprotective, hepatoprotective, and anticancer effects. Detailed experimental methodologies for key assays are provided, and the underlying molecular mechanisms and signaling pathways are elucidated through structured data and visual diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of pharmacology, drug discovery, and natural product chemistry.
Introduction
This compound (Acacetin-7-O-rutinoside) is a flavone glycoside predominantly found in various medicinal plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1] Structurally, it consists of the flavone acacetin bonded to the disaccharide rutinose. This compound has been the subject of numerous preclinical studies, which have revealed a broad spectrum of biological activities, suggesting its potential as a lead compound for the development of novel therapeutics for a range of human diseases. This guide will systematically explore the key pharmacological effects of this compound, presenting quantitative data, detailed experimental protocols, and mechanistic insights.
Biological Activities and Therapeutic Potential
Anti-inflammatory Activity
This compound has demonstrated significant anti-inflammatory properties in various in vitro and in vivo models.[2] Its mechanism of action primarily involves the suppression of pro-inflammatory mediators and the modulation of key inflammatory signaling pathways.
| Model System | This compound Concentration/Dose | Observed Effect | Reference |
| LPS-stimulated RAW 264.7 macrophages | 5, 10, 20, 30 μM | Reduced expression of IL-1β, IL-6, MHC II, NO, and CD80. | [3] |
| LPS-stimulated RAW 264.7 macrophages | 10, 100 μmol/L | Potent inhibition of NO, TNF-α, and IL-1β expression. | [3] |
| LPS-stimulated RAW 264.7 macrophages | 2.5, 5, 10, 20 μg/mL | Modulated inflammation by reducing NO production. | [3] |
| LPS-stimulated RAW 264.7 macrophages | 40, 80, 160 μM | Strong suppression of NO, TNF-α, IL-1β, and IL-6. | [3] |
| LPS-stimulated RAW 264.7 macrophages | 8–32 μM | Significant inhibition of LPS-induced NO release. | [3] |
| Carrageenan-induced paw edema (mice) | 40, 80, 120 mg/kg | Significant reduction in inflammation. | [3] |
| Carrageenan-induced paw edema (rats) | 20, 40, 60 mg/kg | Significant reduction in inflammation. | [3] |
| LPS-induced acute kidney injury (mice) | 60 mg/kg/day | Alleviated inflammation and oxidative stress. | [4] |
| LPS-induced HK2 cells (in vitro) | 40 μM | Mitigated kidney cell apoptosis, inflammation, and oxidative injury. | [4] |
This compound exerts its anti-inflammatory effects by inhibiting key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial for the transcription of pro-inflammatory genes.
References
- 1. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 2. New insight on the acute CCl4-induced hepatotoxicity model in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Linarin: A Comprehensive Technical Guide to its Discovery, Isolation, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
Linarin (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside that has garnered significant attention within the scientific community for its diverse pharmacological activities. This technical guide provides an in-depth exploration of the discovery and history of this compound isolation, presenting a chronological narrative of its identification and structural elucidation. Detailed experimental protocols for its extraction and purification from botanical sources are provided, alongside a comprehensive summary of quantitative data regarding its prevalence in various plant species. Furthermore, this document elucidates the key signaling pathways modulated by this compound, offering insights into its mechanisms of action. This guide is intended to serve as a valuable resource for researchers and professionals engaged in natural product chemistry, pharmacology, and drug development.
Discovery and History of this compound
In a study on the constituents of Valeriana wallichii, P.W. Thies isolated and identified this compound-isovalerianate[1][2][3]. This discovery marked a significant step in recognizing the presence of this flavonoid glycoside in the Valerianaceae family. Although the pharmacological properties were not explored in this initial report, it laid the groundwork for future investigations into its biological activities[2][3].
Prior to this, in 1951, a publication in the Journal of the Chemical Society detailed the structures of buddleoflavonoloside, which was shown to be identical to this compound, and its aglycone, buddleoflavonol (acacetin). This work was crucial in elucidating the chemical structure of this compound, identifying it as acacetin-7-O-rutinoside.
Subsequent research has identified this compound in a wide array of plant families, most notably Asteraceae, Lamiaceae, and Scrophulariaceae. Species such as Chrysanthemum indicum (wild chrysanthemum), various Cirsium (thistle) species, and Buddleja species have been found to be particularly rich sources of this compound. The long-standing use of many of these plants in traditional medicine has prompted contemporary scientific inquiry into the therapeutic potential of their bioactive constituents, with this compound emerging as a compound of significant interest.
Quantitative Data on this compound Content in Plant Sources
The concentration of this compound can vary significantly depending on the plant species, the part of the plant analyzed, and the extraction methodology employed. The following tables summarize quantitative data from various studies, providing a comparative overview of this compound yields.
Table 1: this compound Content in Various Plant Species
| Plant Species | Family | Plant Part | This compound Content | Analytical Method |
| Chrysanthemum indicum | Asteraceae | Flower | 32.8 mg/g (in 80% hydro-ethanolic extract) | HPLC-UV |
| Chrysanthemum zawadskii | Asteraceae | - | 22.8 mg/g (in extract) | HPLC-DAD |
| Cirsium japonicum | Asteraceae | Aerial Parts | 0.26–1.15 mg/100 g (in different samples) | HPLC-MS |
| Cirsium setidens | Asteraceae | - | 120.3 mg/g (in methanolic extract) | HPLC-UV |
| Valeriana officinalis | Valerianaceae | Root | Not specified, but identified | - |
| Buddleja officinalis | Scrophulariaceae | Flower | Not specified, but isolated | - |
| Linaria vulgaris | Scrophulariaceae | Aerial Parts | High content identified | HPLC/DAD |
Table 2: Optimized Extraction Yields of this compound from Chrysanthemum indicum
| Extraction Method | Solvent System | Temperature (°C) | Time | Yield/Recovery |
| Ultrasound-Assisted Extraction | 74% Ethanol | - | 2 hours (3 cycles) | 90.5% yield |
| Solid-Liquid Extraction | Ethyl acetate, ethanol, 40% ethanol, 20% ethanol (sequential) | Room Temperature | - | 66.65 ± 1.73% recovery |
| Deep Eutectic Solvent Extraction | Choline chloride-ethylene glycol with 30% water | 55 | 73 minutes | 14.23 mg/g |
Experimental Protocols for this compound Isolation
The isolation of this compound from plant material typically involves extraction with a polar solvent, followed by various chromatographic techniques for purification. Below are detailed methodologies for the isolation of this compound from Chrysanthemum indicum and Cirsium japonicum.
Isolation of this compound from Chrysanthemum indicum Flowers
This protocol is adapted from a method developed for the preparative purification of this compound extracts.
I. Materials and Equipment
-
Dried Chrysanthemum indicum flowers
-
75% Ethanol-aqueous solution
-
Ethyl acetate
-
Ethanol (absolute)
-
40% Ethanol-aqueous solution
-
20% Ethanol-aqueous solution
-
Traditional Chinese medicine extracting machine or equivalent reflux extraction setup
-
Rotary evaporator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column and UV-Vis detector
-
This compound analytical standard (>98% purity)
II. Extraction Procedure
-
Initial Extraction:
-
Weigh 2.5 kg of dried Chrysanthemum indicum flowers.
-
Place the dried flowers in the extracting machine with 25 L of 75% ethanol-aqueous solution.
-
Heat the mixture to 100°C and reflux for 1 hour.
-
Repeat the extraction process two more times with fresh solvent.
-
Pool the extracted liquids and concentrate under vacuum using a rotary evaporator to a final volume of approximately 2.5 L.
-
-
Precipitation and Collection of Raw Material:
-
Centrifuge the concentrated extract at 3500 rpm for 5 minutes.
-
Collect the resulting precipitate, which contains a high concentration of this compound. This will serve as the raw material (RM) for further purification.
-
Dry the precipitate. From 2.5 kg of dried flowers, approximately 98 g of dried RM can be obtained.
-
III. Purification by Solid-Liquid Extraction
-
Step 1: Ethyl Acetate Extraction:
-
Mix the dried RM with ethyl acetate in a suitable vessel.
-
Stir the mixture thoroughly and then centrifuge to separate the solid.
-
Discard the ethyl acetate supernatant.
-
-
Step 2: Ethanol Extraction:
-
To the solid residue from the previous step, add absolute ethanol.
-
Stir and centrifuge as before.
-
Discard the ethanol supernatant.
-
-
Step 3: 40% Ethanol-Aqueous Solution Extraction:
-
Add 40% ethanol-aqueous solution to the solid residue.
-
Stir and centrifuge.
-
Discard the supernatant.
-
Repeat this step one more time.
-
-
Step 4: 20% Ethanol-Aqueous Solution Extraction:
-
To the remaining solid, add 20% ethanol-aqueous solution.
-
Stir and centrifuge.
-
Discard the supernatant.
-
-
Final Product:
-
The remaining solid is the purified this compound-enriched extract.
-
Dry the final product. This process can yield a product with a this compound purity of approximately 55.68 ± 2.08% and a recovery of 66.65 ± 1.73%.
-
IV. Purity Analysis by HPLC
-
Chromatographic Conditions:
-
Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm).
-
Mobile Phase: Acetonitrile (A) and water (B) in a gradient elution.
-
Detection Wavelength: 327 nm.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Dissolve a known amount of the final product in methanol.
-
Prepare a series of standard solutions of this compound in methanol.
-
-
Quantification:
-
Construct a calibration curve using the standard solutions.
-
Inject the sample solution and determine the concentration of this compound based on the calibration curve.
-
Isolation of High-Purity this compound from Cirsium japonicum
This protocol utilizes macroporous resin enrichment followed by preparative HPLC to obtain high-purity this compound.
I. Materials and Equipment
-
Dried Cirsium japonicum plant material
-
Water
-
D-101 macroporous resin
-
Ethanol
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC) system with a C18 column
-
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)
-
Nuclear Magnetic Resonance (NMR) spectrometer
II. Crude Extract Preparation
-
Weigh 5.0 kg of dried Cirsium japonicum.
-
Extract the plant material twice with water (solid to water ratio of 1:20, w/v) under reflux for 2 hours for each extraction.
-
Combine the extracts and concentrate under reduced pressure.
-
Adjust the final volume of the concentrated crude extract to 5 L with water.
III. Enrichment by Macroporous Resin Chromatography
-
Pack a column with D-101 macroporous resin.
-
Load the crude extract onto the column.
-
Wash the column with water to remove impurities.
-
Elute the adsorbed flavonoids with a stepwise gradient of ethanol-water solutions.
-
Collect the fractions and monitor for the presence of this compound using TLC or HPLC.
-
Combine the this compound-rich fractions and concentrate.
IV. Purification by Preparative HPLC
-
Dissolve the enriched extract in a suitable solvent.
-
Inject the solution onto a preparative C18 HPLC column.
-
Use an appropriate mobile phase gradient (e.g., acetonitrile-water) to separate the components.
-
Collect the fraction corresponding to the retention time of this compound.
-
Evaporate the solvent to obtain purified this compound as a white powder. This method can achieve a purity of up to 96.65%.
V. Structural Confirmation
-
HR-ESI-MS: Determine the molecular formula. For this compound, a pseudo-molecular peak at m/z 591.1651 [M-H]⁻ is expected, corresponding to the molecular formula C₂₈H₃₂O₁₄.
-
NMR Spectroscopy:
-
¹H-NMR (500 MHz, DMSO-d₆) δ: 12.91 (1H, s, 5-OH), 8.05 (2H, d, J=9.0 Hz, H-2', H-6'), 7.13 (2H, d, J=9.0 Hz, H-3', H-5'), 6.89 (1H, s, H-3), 6.82 (1H, d, J=2.0 Hz, H-8), 6.45 (1H, d, J=2.0 Hz, H-6), 5.10 (1H, d, J=7.5 Hz, Glc H-1''), 4.53 (1H, s, Rha H-1'''), 3.86 (3H, s, 4'-OCH₃), 1.09 (3H, d, J=6.0 Hz, Rha H-6''').
-
¹³C-NMR data can be compared with literature values for confirmation.
-
Visualization of Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Isolation
The following diagram illustrates the general workflow for the isolation and purification of this compound from a plant source.
Caption: General workflow for the isolation and purification of this compound from plant sources.
This compound's Modulation of the NF-κB Signaling Pathway
This compound has been shown to exert anti-inflammatory effects by modulating key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) pathway. The following diagram illustrates a simplified representation of this pathway and the inhibitory action of this compound.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Conclusion
This compound stands out as a flavonoid glycoside with a rich history of investigation and a promising future in the realm of therapeutics. From its initial identification to the ongoing elucidation of its complex biological activities, research into this compound continues to expand. The methodologies for its isolation and purification have evolved, enabling the production of high-purity this compound for detailed pharmacological studies. Its ability to modulate critical signaling pathways, such as the NF-κB pathway, underscores its potential as an anti-inflammatory and cytoprotective agent. This guide provides a foundational resource for scientists and researchers, aiming to facilitate further exploration into the therapeutic applications of this intriguing natural product.
References
Linarin: A Flavonoid Glycoside in Traditional and Folk Medicine - A Technical Guide
Abstract
Linarin, a naturally occurring flavonoid glycoside, has long been a constituent of various traditional and folk remedies, particularly within Chinese and Korean medicine.[1] Found in plants such as Chrysanthemum indicum and Dendranthema indicum, this bioactive compound has been traditionally utilized for the management of immune-related disorders, infectious diseases, and hypertension.[1][2][3] Modern scientific investigation has begun to elucidate the molecular mechanisms underpinning these traditional uses, revealing a spectrum of pharmacological activities. This technical guide provides an in-depth overview of the role of this compound in traditional and folk medicine, supported by a comprehensive review of the experimental evidence for its key therapeutic effects. Detailed experimental protocols, quantitative data from preclinical studies, and visualizations of the implicated signaling pathways are presented to serve as a resource for researchers, scientists, and professionals in drug development.
Traditional and Folk Medicine Applications
This compound's presence in various medicinal plants has led to its historical use in treating a range of ailments. In traditional Chinese and Korean folk medicine, plants containing this compound are commonly employed for their anti-inflammatory and immune-modulating properties.[1] They have been used to address conditions such as inflammatory disorders, infections, and elevated blood pressure.[1] The flowers of Dendranthema indicum, a source of this compound, have a documented history of use in Chinese traditional medicine for the treatment of hypertension.[3]
Pharmacological Activities and Mechanisms of Action
Preclinical studies have identified a broad array of pharmacological activities for this compound, substantiating its traditional applications. These include anti-inflammatory, osteoprotective, neuroprotective, and antihypertensive effects. The following sections delve into the experimental evidence for these key activities.
Anti-inflammatory Activity
This compound has demonstrated potent anti-inflammatory effects in various in vitro and in vivo models. A key mechanism of its action is the modulation of critical inflammatory signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.[4][5]
| Experimental Model | This compound Concentration/Dose | Key Findings | Reference |
| LPS-stimulated RAW264.7 macrophages | 5, 10, 20, 30 µM | Dose-dependent reduction in pro-inflammatory cytokines (IL-1β, IL-6) and surface markers (MHC II, CD80). | [2] |
| LPS-stimulated RAW264.7 macrophages | 40, 80, 160 µM | Significant suppression of NO, TNF-α, IL-1β, and IL-6 levels. Reduced mRNA and protein expression of iNOS, NF-κB p65, IκBα, ERK, JNK, p38, and Akt. | [4] |
| Acetic acid-induced vascular permeability in mice | 40, 80, 120 mg/kg (oral) | Significant reduction in vascular permeability. | [4] |
| Carrageenan-induced hind paw edema in mice | 40, 80, 120 mg/kg (oral) | Significant reduction in paw edema. | [4] |
| Xylene-induced ear edema in mice | 40, 80, 120 mg/kg (oral) | Significant reduction in ear edema. | [4] |
| Cotton pellet-induced granuloma in rats | 20, 40, 60 mg/kg (oral) | Significant reduction in granuloma weight. | [4] |
This protocol outlines the general steps to assess the anti-inflammatory effects of this compound on lipopolysaccharide (LPS)-stimulated RAW264.7 macrophages.
-
Cell Culture: RAW264.7 cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Viability Assay: To determine the non-toxic concentration range of this compound, a cell viability assay such as the MTT assay is performed. Cells are seeded in a 96-well plate and treated with various concentrations of this compound for 24 hours.
-
LPS Stimulation and this compound Treatment: Cells are pre-treated with non-toxic concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for a specified period (e.g., 24 hours) to induce an inflammatory response.
-
Nitric Oxide (NO) Measurement: The production of NO in the culture supernatant is measured using the Griess reagent.
-
Cytokine Analysis: The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the culture supernatant are quantified using Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Western Blot Analysis: To investigate the effect on signaling pathways, cell lysates are prepared and subjected to Western blotting to detect the protein expression levels of key signaling molecules like p-NF-κB, p-IκBα, p-ERK, p-p38, and p-JNK.
References
- 1. Blood pressure measurement with the tail-cuff method in Wistar and spontaneously hypertensive rats: influence of adrenergic- and nitric oxide-mediated vasomotion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How do I screen for acetylcholinesterase activity? | AAT Bioquest [aatbio.com]
Methodological & Application
Application Notes & Protocols: High-Yield Linarin Extraction from Buddleja officinalis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Buddleja officinalis, a flowering shrub used in traditional Chinese medicine, is a rich source of the bioactive flavone glycoside, linarin.[1][2] this compound has garnered significant interest for its potential therapeutic properties, including anti-inflammatory, neuroprotective, and anti-cancer activities.[3][4] This document provides detailed protocols for the high-yield extraction of this compound from Buddleja officinalis, along with an overview of its molecular interactions through key signaling pathways. The methodologies described herein are optimized for efficiency and yield, catering to the needs of researchers in natural product chemistry and drug discovery.
Data Presentation: this compound Extraction Parameters
The following table summarizes quantitative data from various studies on the extraction of this compound and related flavonoids from Buddleja officinalis, offering a comparative overview of different methodologies and their efficiencies.
| Extraction Method | Solvent | Liquid-to-Solid Ratio (mL/g) | Temperature (°C) | Time | Reported Yield/Efficiency | Reference |
| Ultrasound-Assisted Extraction (UAE) | 76% Methanol | 34:1 | Ambient | 33 min | Optimized for 11 constituents including this compound | [1][2] |
| Heat-Assisted Extraction | 67% Ethanol | 31:1 | 58 | 2.6 hours | 19.27% total flavonoids | [5] |
| Reflux | 80% Methanol | 20:1 | 80 | 2 x 1 hour | Comparable to UAE | [1] |
| Cold Soak | 80% Methanol | - | Ambient | 12 hours | Lower yield than UAE and reflux | [1] |
| High-Speed Countercurrent Chromatography (Purification) | Ethyl acetate: n-butanol: water (5:0.8:5, v/v/v) | - | - | - | 98.2% purity | [6] |
Experimental Protocols
Protocol 1: Ultrasound-Assisted Extraction (UAE) of this compound
This protocol is based on the optimized conditions reported for high-yield extraction of multiple bioactive compounds from Buddleja officinalis, including this compound.[1][2]
Materials and Equipment:
-
Dried and powdered Buddleja officinalis flowers
-
Methanol (analytical grade)
-
Deionized water
-
Ultrasonic bath or probe sonicator
-
Beakers and graduated cylinders
-
Filter paper or vacuum filtration system
-
Rotary evaporator
-
High-Performance Liquid Chromatography (HPLC) system for quantification
Procedure:
-
Sample Preparation: Weigh 1.0 g of dried, powdered Buddleja officinalis flowers and place it into a 50 mL beaker.
-
Solvent Preparation: Prepare a 76% (v/v) methanol-water solution.
-
Extraction: Add 34 mL of the 76% methanol solution to the beaker containing the plant material (liquid-to-solid ratio of 34:1 mL/g).
-
Ultrasonication: Place the beaker in an ultrasonic bath and sonicate for 33 minutes at ambient temperature.[1]
-
Filtration: After sonication, filter the mixture through Whatman No. 1 filter paper to separate the extract from the solid plant material.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator at a controlled temperature (e.g., 40-50°C) until the methanol is removed.
-
Quantification: Re-dissolve the dried extract in a known volume of methanol and analyze the this compound content using a validated HPLC method.
Protocol 2: Heat-Assisted Solvent Extraction of Total Flavonoids
This protocol is optimized for the extraction of total flavonoids, including this compound, and has a reported high yield.[5]
Materials and Equipment:
-
Dried and powdered Buddleja officinalis flowers
-
Ethanol (analytical grade)
-
Deionized water
-
Heating mantle or water bath with temperature control
-
Round bottom flask and condenser
-
Filter paper or vacuum filtration system
-
Rotary evaporator
Procedure:
-
Sample Preparation: Weigh 10 g of dried, powdered Buddleja officinalis flowers and place it into a 500 mL round bottom flask.
-
Solvent Preparation: Prepare a 67% (v/v) ethanol-water solution.
-
Extraction: Add 310 mL of the 67% ethanol solution to the flask (liquid-to-solid ratio of 31:1 g/mL).[5]
-
Heating and Reflux: Connect the flask to a condenser and heat the mixture to 58°C using a water bath or heating mantle. Maintain this temperature for 2.6 hours with constant stirring.[5]
-
Filtration: Allow the mixture to cool to room temperature and then filter to separate the extract.
-
Solvent Evaporation: Concentrate the filtrate using a rotary evaporator.
Protocol 3: Purification of this compound using High-Speed Countercurrent Chromatography (HSCCC)
This protocol is for the purification of this compound from a crude extract to a high degree of purity.[6]
Materials and Equipment:
-
Crude this compound extract from Buddleja officinalis
-
Ethyl acetate, n-butanol, and water (HPLC grade)
-
High-Speed Countercurrent Chromatography (HSCCC) instrument
-
Fraction collector
-
HPLC system for purity analysis
Procedure:
-
Two-Phase Solvent System Preparation: Prepare a two-phase solvent system by mixing ethyl acetate, n-butanol, and water in a volume ratio of 5:0.8:5.[6] Thoroughly mix the solvents in a separatory funnel and allow the phases to separate. The upper phase will be the stationary phase, and the lower phase will be the mobile phase.
-
HSCCC Preparation: Fill the HSCCC column with the stationary phase.
-
Sample Loading: Dissolve the crude extract in a small volume of the mobile phase and inject it into the HSCCC system.
-
Chromatographic Separation: Rotate the column at an appropriate speed and pump the mobile phase through the column at a specific flow rate.
-
Fraction Collection: Collect fractions of the eluent using a fraction collector.
-
Purity Analysis: Analyze the collected fractions for this compound content and purity using HPLC. Fractions with high purity can be pooled and dried.
Visualizations: Experimental Workflow and Signaling Pathways
Experimental Workflow for this compound Extraction
Caption: Experimental workflow for this compound extraction and purification.
This compound's Influence on the NF-κB Signaling Pathway
This compound has been shown to inhibit the activation of the NF-κB pathway, a key regulator of inflammation. It achieves this by suppressing the phosphorylation of IκB-α and NF-κB, which prevents the translocation of NF-κB to the nucleus and the subsequent transcription of pro-inflammatory genes.[3][6]
Caption: this compound inhibits the NF-κB inflammatory pathway.
This compound's Modulation of MAPK and PI3K/Akt Signaling Pathways
This compound has been observed to modulate the Mitogen-Activated Protein Kinase (MAPK) and PI3K/Akt signaling pathways, which are involved in cell proliferation, survival, and melanogenesis. Specifically, this compound can decrease the phosphorylation of ERK and Akt.[1][5]
Caption: this compound modulates MAPK and PI3K/Akt signaling pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound inhibits radiation-induced cancer invasion by downregulating MMP-9 expression via the suppression of NF-κB activation in human non-small-cell lung cancer A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound enhances melanogenesis in B16F10 cells via MAPK and PI3K/AKT signaling pathways -Journal of Applied Biological Chemistry | Korea Science [koreascience.kr]
- 6. researchgate.net [researchgate.net]
Application Note: Protocol for Linarin Isolation Using Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed protocol for the isolation of the flavonoid glycoside linarin from plant sources using a multi-step column chromatography strategy. Quantitative data from relevant studies are summarized, and a complete experimental workflow is visualized.
Introduction
This compound (Acacetin-7-O-rutinoside) is a naturally occurring flavone glycoside found in various plants, including Chrysanthemum, Buddleja, and Cirsium species. It has garnered significant attention for its diverse pharmacological activities. The isolation and purification of this compound are critical for its structural elucidation, pharmacological evaluation, and potential development as a therapeutic agent.
Column chromatography is a highly effective and scalable technique for purifying natural products like this compound.[1] This protocol outlines a robust, two-stage column chromatography procedure involving an initial enrichment step with macroporous resin followed by a final purification step using polyamide column chromatography. This method is designed to efficiently separate this compound from complex plant extracts, yielding a high-purity product.
Data Presentation
Physicochemical Properties of this compound
A summary of the key physical and chemical properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₂O₁₄ | [2] |
| Molecular Weight | 592.55 g/mol | [2] |
| Appearance | White powder | N/A |
| Melting Point | 258-260 °C | N/A |
| Solubility | Soluble in methanol; practically insoluble in water and ether. | N/A |
Summary of this compound Isolation Parameters
The following table summarizes quantitative data from various published methods for this compound isolation, highlighting the achievable purity and recovery rates.
| Plant Source | Chromatography Method(s) | Mobile/Elution Phase(s) | Purity Achieved | Recovery / Yield | Reference |
| Dendranthema indicum | Solid-Liquid Extraction | Petroleum ether, ethyl acetate, ethanol solutions | 55.33 ± 0.85% | 64.8 ± 1.2% | [2] |
| Valeriana amurensis | Macroporous Resin (AB-8) -> Polyamide Resin | 1. Water, 10% EtOH, 50% EtOH; 2. 80% EtOH | Not specified for this compound alone | 83.3% (for total flavonoids) | N/A |
| Compositae species | Sephadex LH-20 Column | 70% Methanol | Not specified | 9.2 mg from 1 g extract | [3][4] |
Experimental Workflow
The logical flow of the this compound isolation and purification process is depicted in the diagram below.
Caption: Workflow for this compound Isolation and Purification.
Experimental Protocols
Materials and Reagents
-
Dried plant material (e.g., Chrysanthemum indicum flowers)
-
Ethanol (95% and absolute)
-
Methanol (HPLC grade)
-
Acetone (Reagent grade)
-
Polyamide resin (100-200 mesh)
-
Silica Gel 60 F₂₅₄ TLC plates
-
This compound standard (≥98% purity)
-
Deionized water
Step 1: Preparation of Crude this compound Extract
-
Grinding: Mill the dried plant material into a coarse powder (20-40 mesh).
-
Extraction: Macerate 1 kg of the plant powder with 10 L of 70% aqueous ethanol at room temperature for 24 hours with occasional stirring. Repeat the extraction process twice.
-
Filtration and Concentration: Combine the filtrates from the three extraction cycles. Concentrate the combined solution under reduced pressure using a rotary evaporator at 50°C to remove the ethanol.
-
Resuspension: Resuspend the resulting aqueous concentrate in deionized water to a final volume of 5 L to obtain the crude extract solution for chromatography.
Step 2: Enrichment by Macroporous Resin Column Chromatography
This initial step removes highly polar compounds (like sugars and salts) and some non-polar pigments, enriching the flavonoid content.[5][7]
-
Resin Pre-treatment: Soak the AB-8 macroporous resin in 95% ethanol for 24 hours, then wash thoroughly with deionized water until no ethanol is detectable.
-
Column Packing: Pack a glass column (e.g., 10 cm ID x 100 cm length) with the pre-treated resin using a wet-packing method. The final bed volume (BV) should be approximately 5 L. Equilibrate the column by washing with 2-3 BV of deionized water.[5][8]
-
Sample Loading: Load the crude extract solution onto the column at a flow rate of 2 BV/h.
-
Washing: After loading, wash the column sequentially with:
-
5 BV of deionized water to remove salts, sugars, and other highly polar impurities.
-
5 BV of 10% aqueous ethanol to remove more polar pigments and impurities.[7]
-
-
Elution: Elute the target flavonoid fraction, including this compound, with 5 BV of 60% aqueous ethanol at a flow rate of 2 BV/h.[5][6]
-
Concentration: Collect the 60% ethanol eluate and concentrate it to dryness under reduced pressure to yield the this compound-enriched fraction.
Step 3: Purification by Polyamide Column Chromatography
Polyamide forms hydrogen bonds with flavonoids, allowing for effective separation based on the number and position of hydroxyl groups.[9][10]
-
Column Packing: Prepare a slurry of polyamide resin in deionized water and pack it into a glass column (e.g., 5 cm ID x 50 cm length). Equilibrate the column with deionized water.[9]
-
Sample Loading: Dissolve the dried this compound-enriched fraction from Step 2 in a minimal amount of methanol and adsorb it onto a small amount of silica gel. After drying, carefully load the silica-adsorbed sample onto the top of the polyamide column.
-
Gradient Elution: Elute the column using a stepwise gradient of increasing organic solvent concentration.[9] A typical gradient is:
-
100% Water
-
Water-Methanol mixtures (e.g., 80:20, 60:40, 40:60, 20:80 v/v)
-
100% Methanol
-
Methanol-Acetone mixtures
-
-
Fraction Collection: Collect fractions (e.g., 100 mL each) and monitor their composition using Thin Layer Chromatography (TLC).
Step 4: Analysis and Final Processing
-
TLC Analysis: Spot the collected fractions onto a TLC plate alongside a this compound standard. Develop the plate using a suitable mobile phase (e.g., Ethyl Acetate:Formic Acid:Water = 8:1:1 v/v/v). Visualize spots under UV light (254 nm and 365 nm).
-
Fraction Pooling: Combine the fractions that show a single, pure spot corresponding to the Rf value of the this compound standard.
-
Final Product: Evaporate the solvent from the pooled fractions under reduced pressure to obtain purified this compound as a white or pale-yellow powder. Determine the final purity using analytical HPLC.
Analytical HPLC for Purity Assessment
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[2]
-
Mobile Phase: A gradient of methanol and water (containing 0.05% acetic acid).[2]
-
Flow Rate: 1.0 mL/min.[2]
-
Detection: UV detector set at 334 nm.[2]
-
Quantification: Calculate purity based on the peak area relative to a standard curve prepared with a certified this compound reference standard.
References
- 1. column-chromatography.com [column-chromatography.com]
- 2. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of this compound, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Preparative Purification of Total Flavonoids from Sophora tonkinensis Gagnep. by Macroporous Resin Column Chromatography and Comparative Analysis of Flavonoid Profiles by HPLC-PAD - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Preparative Separation and Purification of the Total Flavonoids in Scorzonera austriaca with Macroporous Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. scielo.br [scielo.br]
Application Note: Quantification of Linarin in Plant Extracts by High-Performance Liquid Chromatography (HPLC)
Introduction
Linarin (acacetin-7-O-β-D-rutinoside) is a naturally occurring flavone glycoside found in various medicinal plants, including Chrysanthemum species and Buddleja officinalis. It has garnered significant interest from researchers and drug development professionals due to its diverse pharmacological activities, which include anti-inflammatory, neuroprotective, and potential antihypertensive effects.[1][2] Accurate and reliable quantification of this compound in plant extracts is crucial for the quality control of herbal medicines, standardization of formulations, and pharmacokinetic studies. High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for this purpose, offering high resolution, sensitivity, and reproducibility.[3] This document provides detailed protocols and application notes for the quantification of this compound using Reversed-Phase HPLC (RP-HPLC).
Experimental Protocols
Sample Preparation: Solid-Liquid Extraction
Proper sample preparation is critical to obtaining accurate and reproducible results.[3] The goal is to efficiently extract this compound from the plant matrix while minimizing interfering compounds.
Apparatus and Reagents:
-
Dried plant material (e.g., flowers, leaves)
-
Grinder or mortar and pestle
-
Analytical balance
-
Ultrasonic bath
-
Centrifuge
-
Volumetric flasks
-
Methanol or Ethanol (HPLC grade)
-
Syringe filters (0.45 µm)
Protocol:
-
Grinding: Grind the dried plant material into a fine, homogenous powder.
-
Weighing: Accurately weigh approximately 1.0 g of the powdered plant material and transfer it to a conical flask.
-
Extraction: Add 50 mL of methanol (or ethanol) to the flask.
-
Sonication: Place the flask in an ultrasonic bath and extract for 30-45 minutes at room temperature.[4]
-
Centrifugation: Centrifuge the mixture at 3500-4000 rpm for 10 minutes to pellet the solid material.[1]
-
Collection: Carefully decant the supernatant (the liquid extract) into a clean volumetric flask.
-
Re-extraction (Optional but Recommended): To ensure complete extraction, repeat steps 3-6 with a fresh portion of the solvent. Combine the supernatants.
-
Final Volume: Adjust the final volume of the combined extracts to a known volume (e.g., 100 mL) with the extraction solvent.
-
Filtration: Prior to HPLC injection, filter the extract through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.[1]
HPLC Method and Parameters
This section details a validated RP-HPLC method for the quantification of this compound.
Apparatus and Reagents:
-
HPLC system with a UV-Vis or Diode Array Detector (DAD)
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[5]
-
This compound reference standard (>98% purity)
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Purified water (18.2 MΩ·cm)
-
Formic acid or Phosphoric acid (analytical grade)
Preparation of Standard Solutions:
-
Stock Solution (e.g., 1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of calibration standards at different concentrations (e.g., 1, 10, 25, 50, 100 µg/mL).[6] These will be used to generate a calibration curve.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 (e.g., Diamonsil TMC18, 250 mm x 4.6 mm, 5 µm)[5] |
| Mobile Phase | Methanol : Water : Phosphoric Acid (57:43:0.04, v/v/v)[5] |
| Alternative: Acetonitrile and 0.1% Formic Acid in Water (Gradient)[6] | |
| Flow Rate | 1.0 mL/min[1] |
| Detection Wavelength | 326 nm[5] or 334 nm[1] |
| Column Temperature | 25-30 °C (Ambient or controlled)[1] |
| Injection Volume | 10-20 µL |
Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject the series of standard solutions, starting with the lowest concentration.
-
Construct a calibration curve by plotting the peak area against the concentration of the this compound standards.
-
Inject the prepared plant extract samples.
-
Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.
-
Calculate the concentration of this compound in the sample using the regression equation from the calibration curve.
Method Validation Summary
Any analytical method must be validated to ensure its performance is suitable for its intended purpose. Key validation parameters based on published data for this compound analysis are summarized below.[6][7]
| Parameter | Typical Result |
| Linearity (R²) | > 0.999[5][6] |
| Linear Range | 0.48 - 100 µg/mL[5][6] |
| Accuracy (% Recovery) | 95.49% – 106.23%[6] |
| Precision (% RSD) | < 3.0%[6] |
| Limit of Detection (LOD) | ~0.13 µg/mL[8] |
| Limit of Quantification (LOQ) | ~0.41 µg/mL[8] |
Data Presentation: this compound Content in Plant Species
The developed HPLC methods can be applied to quantify this compound in various plant materials. The table below summarizes representative data on this compound content from different parts of Compositae species, demonstrating the method's application.
| Plant Part | This compound Content Range ( g/100g dried material) | Average this compound Content ( g/100g ) |
| Flower | 0.16 – 1.37 | 0.64 |
| Leaf | 0.10 – 3.52 | 1.47 |
| Stem | 0.23 – 1.53 | 0.65 |
| Data adapted from a study on various Compositae species.[8][9] |
Conclusion
The RP-HPLC method detailed in this application note is simple, rapid, accurate, and suitable for the routine quantification of this compound in plant extracts.[5] The protocol provides a robust framework for sample preparation, chromatographic analysis, and data interpretation. This method can be effectively utilized for the quality control of herbal raw materials and finished products, as well as for supporting further pharmacological and clinical research on this compound-containing plants.
References
- 1. Preparative Purification of this compound Extracts from Dendranthema indicum Flowers and Evaluation of Its Antihypertensive Effect - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Mastering Sample Preparation: Techniques for HPLC Analysis of Plant Extracts [greenskybio.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. RP-HPLC Determination of this compound in Yejuhua Injection: Ingenta Connect [ingentaconnect.com]
- 6. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of this compound, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 7. impactfactor.org [impactfactor.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Linarin: In Vitro Anti-Inflammatory Activity Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of in vitro methods to assess the anti-inflammatory properties of Linarin, a naturally occurring flavonoid glycoside. The protocols detailed below are based on established methodologies for evaluating key inflammatory mediators and signaling pathways.
Introduction
This compound (acacetin-7-rutinoside) is a flavonoid found in various plants, including Chrysanthemum indicum and Buddleia cordata. It has garnered significant interest for its potential therapeutic effects, including anti-inflammatory activities.[1] In vitro studies have demonstrated that this compound can effectively suppress the production of pro-inflammatory mediators in immune cells, such as macrophages.[1][2][3] This document outlines detailed protocols for assessing this compound's anti-inflammatory effects in a laboratory setting.
The primary model for these assays is the murine macrophage cell line, RAW 264.7, stimulated with lipopolysaccharide (LPS) to induce an inflammatory response. LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages to produce a range of inflammatory molecules, including nitric oxide (NO), prostaglandins, and pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1 beta (IL-1β).[4][5]
Data Summary: In Vitro Anti-Inflammatory Effects of this compound
The following tables summarize the dose-dependent inhibitory effects of this compound on the production of key pro-inflammatory mediators in LPS-stimulated RAW 264.7 macrophages.
Table 1: Inhibition of Nitric Oxide (NO) Production
| This compound Concentration (µM) | Inhibition of NO Production (%) | Reference |
| 5 | Significant Reduction | [3] |
| 10 | Significant Reduction | [3] |
| 20 | Significant Reduction | [3] |
| 30 | Significant Reduction | [1][3] |
| 8-32 | Concentration-dependent inhibition | [5] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production
| Cytokine | This compound Concentration (µM) | Inhibition | Reference |
| TNF-α | Dose-dependent | Inhibition of production | [2][3][5] |
| IL-1β | 5, 10, 20, 30 | Dose-dependent decrease in secretion | [1][3] |
| IL-6 | 5, 10, 20, 30 | Dose-dependent decrease in secretion | [1][3][5] |
Table 3: Inhibition of Other Inflammatory Markers
| Marker | This compound Concentration (µM) | Effect | Reference |
| Prostaglandin E2 (PGE2) | Not specified | Decreased levels | [5][6] |
| Cyclooxygenase-2 (COX-2) | 50 µg/mL | 55.35% inhibition | [7] |
| Inducible Nitric Oxide Synthase (iNOS) | Not specified | Reduced expression | [3][4] |
Experimental Protocols
Cell Culture and Treatment
The murine macrophage cell line RAW 264.7 is a commonly used and appropriate model for these studies.[1][2][8]
-
Cell Culture: Culture RAW 264.7 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Plating: Seed the cells in appropriate culture plates (e.g., 96-well plates for Griess assay and ELISA, larger plates for Western blotting or RT-PCR) and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 5, 10, 20, 30, 40, 80 µM) for 1-2 hours.
-
Following pre-treatment, stimulate the cells with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration (e.g., 24 hours for NO and cytokine assays).
-
Include appropriate controls: untreated cells, cells treated with LPS alone, and cells treated with this compound alone.
-
Nitric Oxide (NO) Production Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.[9]
-
Sample Collection: After the incubation period, collect the cell culture supernatant.
-
Griess Reaction:
-
Mix 100 µL of the supernatant with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Incubate the mixture at room temperature for 10 minutes.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve generated with known concentrations of sodium nitrite.
Pro-inflammatory Cytokine Measurement (ELISA)
Enzyme-linked immunosorbent assay (ELISA) is used to quantify the levels of specific cytokines (TNF-α, IL-6, IL-1β) in the cell culture supernatant.[9]
-
Sample Collection: Collect the cell culture supernatant after the treatment period.
-
ELISA Procedure:
-
Use commercially available ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
Follow the manufacturer's instructions for the assay, which typically involves coating a plate with a capture antibody, adding the samples, adding a detection antibody, and then a substrate for color development.
-
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Quantification: Calculate the cytokine concentrations based on a standard curve generated with recombinant cytokines provided in the kit.
Western Blot Analysis for Signaling Pathway Proteins
Western blotting can be used to assess the effect of this compound on the expression and phosphorylation of key proteins in inflammatory signaling pathways, such as NF-κB and MAPKs.[10]
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Electrophoresis and Transfer:
-
Separate equal amounts of protein by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, p65, phospho-IκBα, IκBα, phospho-ERK, ERK, phospho-JNK, JNK, phospho-p38, p38).
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflow
This compound's Anti-Inflammatory Signaling Pathway
This compound has been shown to exert its anti-inflammatory effects by inhibiting the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways.[3][10] These pathways are crucial for the transcription of pro-inflammatory genes. This compound treatment has been observed to suppress the phosphorylation of key signaling molecules including NF-κB p65, IκBα, ERK, JNK, and p38.[3][10]
Caption: this compound inhibits LPS-induced inflammatory responses by blocking the NF-κB and MAPK signaling pathways.
Experimental Workflow for In Vitro Anti-Inflammatory Assay
The following diagram illustrates the general workflow for assessing the anti-inflammatory activity of this compound in vitro.
Caption: General experimental workflow for evaluating the anti-inflammatory effects of this compound in vitro.
References
- 1. This compound down-regulates phagocytosis, pro-inflammatory cytokine production, and activation marker expression in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The effect of this compound on LPS-induced cytokine production and nitric oxide inhibition in murine macrophages cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectothis compound and this compound from Cirsium japonicum [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. In Vitro Evaluation of the Inhibitory Effects of this compound on Histamine-Induced Expression of Proinflammatory Cytokines, Mucin 5AC, and Aquaporin 5 in Human Nasal and Bronchial Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Linarin: Application Notes and Protocols for Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin, a naturally occurring flavone glycoside, has emerged as a promising therapeutic candidate for neurodegenerative diseases. Extracted from various plants, including Mentha arvensis and Buddleja davidii, this compound exhibits potent neuroprotective, anti-inflammatory, and antioxidant properties.[1][2] This document provides detailed application notes and protocols for utilizing this compound in preclinical models of neurodegenerative diseases, with a focus on Alzheimer's and Parkinson's disease.
Mechanism of Action
This compound exerts its neuroprotective effects through multiple mechanisms. A key pathway involves the activation of the Phosphoinositide 3-kinase (PI3K)/Akt signaling cascade.[1][2] This activation leads to the downstream inhibition of Glycogen Synthase Kinase-3β (GSK-3β) and the upregulation of the anti-apoptotic protein Bcl-2, ultimately promoting neuronal survival.[1][2] Furthermore, this compound has been shown to inhibit acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine, which is crucial for cognitive function.[1][3][4] Its anti-inflammatory properties are mediated through the inhibition of microglia activation and the release of pro-inflammatory cytokines.
Data Summary
The following tables summarize the quantitative data from key studies on the efficacy of this compound in various neurodegenerative disease models.
Table 1: In Vitro Neuroprotective Effects of this compound in an Alzheimer's Disease Model
| Cell Line | Toxin | This compound Concentration (µM) | Outcome Measure | Result | Reference |
| PC12 | Aβ(25-35) (30 µM) | 0.1, 1.0, 10 | Cell Viability (MTT Assay) | Dose-dependent increase | [1][2] |
| PC12 | Aβ(25-35) (30 µM) | 0.1, 1.0, 10 | Apoptosis (Annexin-V/PI) | Dose-dependent decrease | [1][2] |
| PC12 | Aβ(25-35) (30 µM) | 0.1, 1.0, 10 | Caspase-3 Activity | Dose-dependent decrease | [1][2] |
| PC12 | Aβ(25-35) (30 µM) | 0.1, 1.0, 10 | AChE Activity | Inhibition | [1] |
Table 2: In Vivo Efficacy of this compound in an Alzheimer's Disease Zebrafish Model
| Model | This compound Treatment | Outcome Measure | Result | Reference |
| AlCl3-induced | 16.7 µg/mL and 50 µg/mL | Dyskinesia Recovery Rate | 88.0% recovery | [3][4] |
| AlCl3-induced | 16.7 µg/mL and 50 µg/mL | AChE Inhibition Rate | 74.5% inhibition | [3][4] |
Table 3: Neuroprotective Effects of a this compound Derivative (BLR) in a Mouse Ischemia Model
| Model | BLR Dosage (mg/kg) | Outcome Measure | Result | Reference |
| MCAO | 4, 20, 40 | Infarct Volume | Significant reduction | [5] |
| MCAO | 20 | Neurological Score | Significant improvement | [5] |
| MCAO | 20 | Neuronal Apoptosis (TUNEL) | Significant reduction | [5] |
Experimental Protocols
In Vitro Models
1. Alzheimer's Disease Model: Aβ-induced Neurotoxicity in PC12 Cells
This protocol is adapted from studies demonstrating the neuroprotective effects of this compound against amyloid-beta (Aβ)-induced toxicity.[1][2]
-
Cell Culture: Culture rat pheochromocytoma (PC12) cells in DMEM supplemented with 10% fetal bovine serum, 5% horse serum, and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Toxin Preparation: Prepare a 1 mM stock solution of Aβ(25-35) peptide in sterile distilled water and incubate at 37°C for 7 days to induce aggregation.
-
This compound Treatment: Prepare a stock solution of this compound in DMSO. Dilute to final concentrations (e.g., 0.1, 1.0, 10 µM) in culture medium.
-
Experimental Procedure:
-
Seed PC12 cells in 96-well plates.
-
After 24 hours, pre-treat cells with varying concentrations of this compound for 2 hours.
-
Add aggregated Aβ(25-35) to a final concentration of 30 µM.
-
Incubate for an additional 24 hours.
-
Assess cell viability and apoptosis using the assays described below.
-
2. Neuroinflammation Model: LPS-induced Microglia Activation in BV2 Cells
This protocol is designed to assess the anti-inflammatory effects of this compound on microglia.
-
Cell Culture: Culture BV2 microglial cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
This compound Treatment: Prepare this compound stock and working solutions as described above.
-
Experimental Procedure:
-
Seed BV2 cells in 24-well plates.
-
Pre-treat cells with this compound for 2 hours.
-
Stimulate with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
Collect the supernatant to measure inflammatory cytokine levels (e.g., TNF-α, IL-6) by ELISA.
-
Lyse the cells to analyze protein expression of inflammatory markers (e.g., iNOS, COX-2) by Western blot.
-
In Vivo Models
1. Alzheimer's Disease Model: AlCl3-Induced Zebrafish Model
This protocol is based on a model used to evaluate the anti-amnesic and AChE inhibitory effects of this compound.[3][4]
-
Animal Model: Use adult zebrafish.
-
Induction of AD-like pathology: Expose zebrafish to aluminum chloride (AlCl3) in the tank water.
-
This compound Administration: Administer this compound by adding it to the tank water.
-
Behavioral Assessment: Evaluate cognitive function using tests such as the T-maze or novel object recognition test.
-
Biochemical Analysis: Measure acetylcholinesterase activity in brain homogenates.
2. Parkinson's Disease Model: 6-OHDA-Induced Rat Model
This protocol outlines a widely used model for Parkinson's disease to test the neuroprotective potential of this compound.
-
Animal Model: Use adult male Sprague-Dawley rats.
-
Induction of Parkinsonism:
-
Anesthetize the rats.
-
Perform stereotaxic surgery to unilaterally inject 6-hydroxydopamine (6-OHDA) into the medial forebrain bundle.
-
-
This compound Administration: Administer this compound via oral gavage or intraperitoneal injection daily, starting before or after the 6-OHDA lesioning.
-
Behavioral Assessment: Monitor motor deficits using tests such as the apomorphine-induced rotation test and the cylinder test.
-
Histological Analysis: After the treatment period, sacrifice the animals and perform immunohistochemical staining for tyrosine hydroxylase (TH) in the substantia nigra and striatum to quantify dopaminergic neuron loss.
Key Experimental Assays
1. Cell Viability Assay (MTT Assay)
-
Principle: Measures the metabolic activity of viable cells.
-
Procedure:
-
After treatment, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
2. Apoptosis Assays
-
Annexin V-FITC/Propidium Iodide (PI) Staining:
-
Principle: Differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.
-
Procedure: Follow the manufacturer's protocol for the Annexin V-FITC Apoptosis Detection Kit. Analyze cells by flow cytometry.
-
-
JC-1 Staining for Mitochondrial Membrane Potential:
-
Principle: Detects the loss of mitochondrial membrane potential, an early indicator of apoptosis.
-
Procedure: Use a JC-1 staining kit and follow the manufacturer's instructions. Analyze by fluorescence microscopy or flow cytometry.
-
-
Caspase-3 Activity Assay:
-
Principle: Measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Procedure: Use a colorimetric or fluorometric caspase-3 assay kit according to the manufacturer's protocol.
-
-
TUNEL Assay:
-
Principle: Detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Procedure: For brain tissue sections, use a TUNEL assay kit and follow the provided protocol for paraffin-embedded or frozen sections.
-
3. Acetylcholinesterase (AChE) Inhibition Assay
-
Principle: Based on the Ellman's method, which measures the product of AChE activity.
-
Procedure:
-
Prepare brain homogenates or use purified AChE.
-
Incubate the enzyme with this compound at various concentrations.
-
Add the substrate acetylthiocholine and the chromogen DTNB.
-
Measure the increase in absorbance at 412 nm.
-
4. Western Blot Analysis
-
Principle: Detects and quantifies specific proteins in a sample.
-
Procedure:
-
Lyse cells or homogenize tissues to extract proteins.
-
Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Probe the membrane with primary antibodies against proteins of interest (e.g., p-Akt, Akt, Bcl-2, Bax, iNOS, COX-2).
-
Incubate with HRP-conjugated secondary antibodies.
-
Detect the signal using an enhanced chemiluminescence (ECL) system.
-
5. Quantitative Real-Time PCR (qPCR)
-
Principle: Measures the expression levels of specific genes.
-
Procedure:
-
Isolate total RNA from cells or tissues.
-
Synthesize cDNA using reverse transcriptase.
-
Perform qPCR using specific primers for target genes (e.g., TNF-α, IL-6, IL-1β) and a housekeeping gene for normalization.
-
Visualizations
Caption: this compound's neuroprotective signaling pathway.
References
- 1. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. researchgate.net [researchgate.net]
- 4. In vitro aggregation assays for the characterization of α-synuclein prion-like properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tmrjournals.com [tmrjournals.com]
Application Notes: Linarin for Inducing Apoptosis in Cancer Cell Lines
Introduction Linarin is a naturally occurring flavonoid glycoside found in various plants, including Flos Chrysanthemi Indici.[1] Emerging research has highlighted its pharmacological potential, particularly its anti-cancer properties. This compound has been shown to suppress proliferation and induce programmed cell death, or apoptosis, in a range of cancer cell lines, including triple-negative breast cancer, glioma, lung, and prostate cancers.[2][3] Its mechanism of action involves the modulation of multiple signaling pathways, making it a promising candidate for further investigation in oncology and drug development. These notes provide an overview of this compound's activity and detailed protocols for its study.
Mechanism of Action this compound induces apoptosis through a multi-faceted approach, engaging both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. In some cancer cells, this compound treatment leads to the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2.[1][2] This shift disrupts the mitochondrial membrane potential, causing the release of cytochrome c into the cytoplasm. Cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, leading to the activation of executioner caspase-3 and subsequent cleavage of key cellular substrates like poly (ADP-ribose) polymerase (PARP).[1][3]
Furthermore, this compound can sensitize cancer cells to apoptosis induced by ligands like TRAIL (Tumor necrosis factor-related apoptosis-induced ligand).[1] It achieves this by upregulating death receptors (DR4, DR5) and promoting the formation of the death-inducing signaling complex (DISC), which activates caspase-8.[1][4] Activated caspase-8 can then directly activate caspase-3.
Studies also indicate that this compound's effects are linked to the generation of reactive oxygen species (ROS) and the activation of the JNK signaling pathway, as well as the suppression of survival pathways like NF-κB by reducing levels of phosphorylated p65.[1][2]
Data Presentation
Quantitative data from studies on this compound's effects are summarized below. IC50 values represent the concentration of this compound required to inhibit 50% of cell growth, a key indicator of cytotoxicity.
Table 1: Cytotoxicity (IC50) of this compound in Various Cancer Cell Lines
| Cancer Cell Line | IC50 Value (µM) | Treatment Duration | Assay | Reference |
|---|---|---|---|---|
| MDA-MB-231 (2D Culture) | 120.8 | 48 hours | Cell Viability Assay | [2][5] |
| MDA-MB-231 (3D Spheroid) | 1949 | 48 hours | Cell Viability Assay | [2][5] |
| A549 (Non-small cell lung) | 282 | 24 hours | Cell Viability Assay | [2] |
| U87MG (Glioma) | 5 (non-cytotoxic dose used) | 24 hours | MTT Assay |[1][4] |
Table 2: Summary of this compound's Pro-Apoptotic Effects
| Cancer Cell Line | Treatment | Observed Effect | Method | Reference |
|---|---|---|---|---|
| MDA-MB-231 | 120.8 µM this compound, 48h | Upregulation of Bax and Caspase 3/7 | Western Blot | [2][5] |
| MDA-MB-231 | 120.8 µM this compound, 48h | Downregulation of p-p65 and MMP-9 | Western Blot | [2][5] |
| U87MG (Glioma) | 5 µM this compound + 80 ng/mL TRAIL, 24h | 68.50% Apoptosis | Flow Cytometry | [1][4] |
| U87MG (Glioma) | 5 µM this compound + 80 ng/mL TRAIL, 24h | Increased cleavage of Caspase-8, -9, -3, PARP | Western Blot | [1][4] |
| U87MG (Glioma) | 5 µM this compound + 80 ng/mL TRAIL, 24h | Decreased Bcl-2, Mcl-1, Survivin | Western Blot | [1] |
| Prostate Cancer Cells | 25-100 µM this compound | Upregulation of PARP cleavage | Not Specified | [3] |
| Brain Cancer Cells | 10-100 µM this compound | Upregulation of p53, p21, PARP, Bax, Caspase-3 | Not Specified |[3] |
Experimental Protocols
Herein are detailed protocols for key experiments to assess this compound-induced apoptosis.
Cell Viability Assessment using MTT Assay
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[6]
Protocol:
-
Cell Seeding: Seed cells in a 96-well flat-bottom plate at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ humidified atmosphere.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include wells with vehicle control (e.g., DMSO) and untreated cells.
-
Incubation: Incubate the plate for the desired period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
MTT Addition: After incubation, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well.[7][8]
-
Absorbance Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[6] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control cells after subtracting the background absorbance. Plot the viability against this compound concentration to determine the IC50 value.
Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[9] In early apoptosis, phosphatidylserine (PS) translocates to the outer cell membrane, where it can be detected by fluorescently labeled Annexin V.[10] PI, a fluorescent nucleic acid stain, can only enter cells with compromised membranes, thus identifying late apoptotic or necrotic cells.[11]
Protocol:
-
Cell Treatment: Seed 1-5 x 10⁵ cells in 6-well plates and treat with the desired concentration of this compound for the appropriate duration. Include a vehicle-treated negative control.
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. Aspirate the medium containing floating cells into a centrifuge tube. Wash the adherent cells with PBS, then detach them using trypsin. Combine the detached cells with the supernatant collected earlier.
-
Washing: Centrifuge the cell suspension at 300-400 x g for 5 minutes. Discard the supernatant and wash the cell pellet once with cold PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 1-2 µL of PI solution (100 µg/mL).[10]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[10]
-
Analysis: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube and analyze the samples immediately by flow cytometry.
-
Data Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
Western Blot Analysis of Apoptotic Markers
Western blotting is used to detect changes in the expression levels of key proteins involved in apoptosis, such as caspases, PARP, and members of the Bcl-2 family.[12][13]
Protocol:
-
Sample Preparation: After treatment with this compound, harvest both floating and adherent cells. Wash with ice-cold PBS and lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.[14] Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature 20-40 µg of protein per sample by boiling in Laemmli sample buffer. Separate the proteins on an 8-15% polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[14]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., cleaved Caspase-3, cleaved PARP, Bax, Bcl-2) overnight at 4°C on a shaker. Use an antibody for a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Secondary Antibody Incubation: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washes, apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify band intensities using densitometry software. Normalize the expression of target proteins to the loading control to compare relative protein levels between treated and untreated samples.[12]
References
- 1. This compound sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. MTT assay protocol | Abcam [abcam.com]
- 7. broadpharm.com [broadpharm.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 10. kumc.edu [kumc.edu]
- 11. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptosis western blot guide | Abcam [abcam.com]
- 13. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 14. researchgate.net [researchgate.net]
Linarin in Rodent Models: A Guide to In Vivo Administration and Mechanistic Exploration
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive overview and practical protocols for the in vivo administration of Linarin in rodent studies. This compound, a naturally occurring flavonoid glycoside, has garnered significant scientific interest due to its diverse pharmacological activities, including anti-inflammatory, neuroprotective, anti-cancer, and hepatoprotective effects.[1][2][3] This application note summarizes key quantitative data from various preclinical studies and offers detailed experimental protocols to guide researchers in designing their own in vivo experiments.
Summary of In Vivo Efficacy and Dosage
This compound has been investigated in a variety of rodent models, demonstrating therapeutic potential across a range of diseases. The effective dosage and administration route are critical parameters for successful study design. The following tables summarize the quantitative data from several key studies.
Table 1: Anti-inflammatory and Hepatoprotective Effects of this compound in Rodent Models
| Disease Model | Animal Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Carbon tetrachloride (CCl4)-induced liver injury | Male BALB/c mice | 12.5, 25, and 50 mg/kg | Once daily | 7 days | Reduced ROS-induced oxidative stress and inflammation via TLR4/MyD88 and JNK/p38/ERK pathways.[1] | [1] |
| Dextran sulfate sodium (DSS)-induced colitis | C57BL/6J mice | 25 and 50 mg/kg | Not specified | Not specified | Reduced inflammatory cytokines (IL-6, TNF-α, IFN-γ, IL-1β) and myeloperoxidase.[1] | [1] |
| GalN/LPS-induced hepatic failure | Male ICR mice | 12.5, 25, and 50 mg/kg | Not specified | Not specified | Inhibited TNF-α-mediated apoptotic pathways.[1] | [1] |
| High-fat-fed diabetic liver injury | Diabetic rats | 15, 30, and 60 mg/kg/day | Not specified | Not specified | Reduced hepatic lipid accumulation, oxidative stress, and inflammation.[4] | [4] |
| High-fat high-cholesterol diet-induced liver injury | Rats | Not specified | Oral | Not specified | Lowered serum ALT and AST, and suppressed hepatic inflammation.[5] | [5] |
| Ovalbumin-induced asthma | Male Wistar rats | 50 mg/kg | Not specified | 29 days | Reduced airway inflammation and oxidative stress.[6][7] | [6][7] |
Table 2: Neuroprotective and Other Effects of this compound in Rodent Models
| Disease Model | Animal Model | This compound Dosage | Administration Route | Treatment Duration | Key Findings | Reference |
| Acetylcholinesterase (AChE) inhibition | Mice | 35, 70, and 140 mg/kg | Intraperitoneal | Single dose | Significantly reduced AChE activity in the cortex and hippocampus.[2][8] | [2][8] |
| Cadmium-induced osteoporosis | Mice | 20 and 40 mg/kg | Not specified | Not specified | Reduced oxidative stress and inflammation, modulating the RANK/RANKL/OPG pathway.[1] | [1] |
| Ovariectomy (OVX)-induced bone loss | C57BL/6 female mice | 20 mg/kg | Not specified | Not specified | Reduced bone loss by modulating markers of bone metabolism.[1] | [1] |
| Ischemic stroke (MCAO) | Mice | Not specified | Not specified | Not specified | A this compound derivative reduced infarct volume and improved neurological function.[9][10] | [9][10] |
Experimental Protocols
The following protocols are synthesized from the methodologies described in the cited literature. Researchers should adapt these protocols based on their specific experimental design and institutional guidelines.
Protocol 1: Induction of Colitis and this compound Administration
This protocol is based on studies investigating the anti-inflammatory effects of this compound in a DSS-induced colitis model.[1]
Materials:
-
C57BL/6J mice
-
Dextran sulfate sodium (DSS)
-
This compound
-
Appropriate vehicle for this compound (e.g., 0.5% carboxymethylcellulose sodium)
-
Oral gavage needles
Procedure:
-
Acclimatization: Acclimatize mice for at least one week under standard laboratory conditions.
-
Induction of Colitis: Administer 3-5% (w/v) DSS in the drinking water for 5-7 consecutive days. Monitor mice daily for body weight loss, stool consistency, and rectal bleeding.
-
This compound Preparation: Prepare a suspension of this compound in the chosen vehicle at the desired concentrations (e.g., 25 and 50 mg/mL).
-
This compound Administration: Administer the this compound suspension or vehicle control to the mice via oral gavage once daily. The administration can be initiated concurrently with DSS administration or as a therapeutic intervention after the onset of colitis symptoms.
-
Monitoring and Endpoint Analysis: Continue to monitor the clinical signs of colitis. At the end of the study period, euthanize the mice and collect colon tissue for histological analysis, myeloperoxidase (MPO) activity assay, and measurement of inflammatory cytokine levels (e.g., TNF-α, IL-6, IL-1β) by ELISA or qPCR.
Protocol 2: Investigation of Neuroprotective Effects (AChE Inhibition)
This protocol is for assessing the in vivo acetylcholinesterase inhibitory activity of this compound.[2][8]
Materials:
-
Mice (e.g., ICR or C57BL/6)
-
This compound
-
Saline or other appropriate vehicle for intraperitoneal injection
-
Syringes and needles for injection
-
Brain tissue homogenization buffer
-
Acetylcholinesterase activity assay kit
Procedure:
-
Acclimatization: House mice under standard conditions for at least one week prior to the experiment.
-
This compound Preparation: Dissolve this compound in the vehicle to achieve the desired concentrations (e.g., 35, 70, and 140 mg/kg body weight).
-
This compound Administration: Administer a single dose of the this compound solution or vehicle control via intraperitoneal injection.
-
Tissue Collection: At a predetermined time point after injection (e.g., 30-60 minutes), euthanize the mice by an approved method.
-
Brain Dissection and Homogenization: Rapidly dissect the cortex and hippocampus on ice. Homogenize the tissues in the appropriate buffer.
-
AChE Activity Assay: Determine the acetylcholinesterase activity in the brain homogenates using a commercially available kit, following the manufacturer's instructions.
Signaling Pathways and Mechanisms of Action
This compound exerts its therapeutic effects by modulating various intracellular signaling pathways. The diagrams below, generated using the DOT language, illustrate some of the key pathways identified in the literature.
Caption: this compound's anti-inflammatory signaling pathway.
Caption: this compound's neuroprotective signaling pathway.
Pharmacokinetics and Bioavailability
A notable challenge in the in vivo application of this compound is its poor oral bioavailability.[11][12] Studies have shown that co-administration with piperine, a known bioenhancer, can significantly improve the oral absorption of this compound in rats.[11][12] Piperine appears to inhibit P-glycoprotein-mediated efflux and may also inhibit the metabolism of this compound.[11][13][14] When designing oral administration studies, researchers should consider these pharmacokinetic properties and may explore co-administration strategies to enhance systemic exposure. A study in rats showed that after oral administration of 50 mg/kg this compound, co-administration with 20 mg/kg piperine increased the plasma exposure (AUC) by 381% and the maximum concentration (Cmax) by 346%.[12][14]
Conclusion
This compound demonstrates significant therapeutic potential in a variety of rodent models of human diseases. The data and protocols presented in this application note provide a foundation for researchers to design and conduct their own in vivo studies. Careful consideration of the animal model, dosage, administration route, and pharmacokinetic properties of this compound is essential for obtaining robust and reproducible results. The elucidation of its mechanisms of action, particularly its modulation of key signaling pathways, further supports its development as a potential therapeutic agent.
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. This compound Enriched Extract Attenuates Liver Injury and Inflammation Induced by High-Fat High-Cholesterol Diet in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of this compound on Relevant Inflammatory Markers in Ovalbumin-Induced Asthma Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of piperine on the intestinal permeability and pharmacokinetics of this compound in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Application Notes and Protocols for Evaluating Linarin Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and protocols for assessing the cytotoxic effects of Linarin, a naturally occurring flavonoid glycoside, on various cancer cell lines. This compound has demonstrated significant anticancer potential by inducing apoptotic cell death and inhibiting cancer cell proliferation and migration.[1][2][3]
Introduction
This compound, chemically known as acacetin-7-O-rutinoside, is a flavonoid found in various plants of the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1][4] Emerging research has highlighted its therapeutic promise, particularly in oncology.[1][2][3] Studies have shown that this compound exerts cytotoxic effects against a range of cancer cell lines, including those of the lung, brain, prostate, and breast.[1][5] Its mechanisms of action involve the induction of apoptosis through multiple molecular pathways, including the upregulation of pro-apoptotic proteins and the downregulation of anti-apoptotic and metastatic markers.[1][4][5] These notes provide standardized protocols for key cell-based assays to reliably quantify the cytotoxic and apoptotic effects of this compound.
Data Presentation: this compound Cytotoxicity
The cytotoxic effects of this compound are often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition in vitro. The IC50 values for this compound vary depending on the cancer cell line and the duration of exposure.
| Cell Line | Cancer Type | IC50 (µM) | Exposure Time (hours) | Assay | Reference |
| MDA-MB-231 (2D) | Triple-Negative Breast Cancer | 120.8 | 48 | Not Specified | [5][6] |
| MDA-MB-231 (3D) | Triple-Negative Breast Cancer | 1949 | 48 | Not Specified | [5][6] |
| U87MG | Glioma | Non-cytotoxic at 5 µM | Not Specified | MTT | [7] |
| A549 | Non-Small-Cell Lung Cancer | Not Specified (Significant effect at 5µM) | Not Specified | Not Specified | [8] |
| LNCaP | Prostate Cancer | Effective at 25-100 µM | 24 | Cell Counting | [9] |
| DU145 | Prostate Cancer | Effective at 25-100 µM | 24-72 | Cell Counting | [9] |
| Glioma Cell Lines (A-172, U343, U87MG, T98G) | Glioma | Effective at 2.5-10 µM | Not Specified | Not Specified | [1] |
| HepG2 | Hepatocellular Carcinoma | Cytotoxic above 20 µM | Not Specified | Not Specified | [10] |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is used to assess the metabolic activity of cells as an indicator of cell viability. Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 40% DMF in 2% glacial acetic acid with 16% SDS, pH 4.7)[11]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10⁴ to 5 x 10⁴ cells/well in 100 µL of culture medium and incubate overnight.[12]
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions (e.g., concentrations ranging from 1 µM to 200 µM). Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well to achieve a final concentration of 0.45 mg/mL.[11]
-
Incubation with MTT: Incubate the plate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Read the absorbance at 570 nm using a microplate reader.[11]
Cytotoxicity Assay (LDH Release Assay)
This assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase (LDH) released from damaged cells into the culture medium.[13]
Materials:
-
This compound stock solution
-
Cancer cell lines
-
Complete cell culture medium
-
96-well plates
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate as described for the MTT assay.
-
This compound Treatment: Treat cells with various concentrations of this compound for the desired time. Include controls: untreated cells (spontaneous LDH release), cells treated with lysis buffer (maximum LDH release), and medium only (background).[12]
-
Supernatant Collection: After incubation, centrifuge the plate at 300 x g for 5 minutes.
-
Assay Reaction: Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
Reagent Addition: Prepare the LDH reaction mixture according to the kit manufacturer's instructions and add it to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[13]
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.[12]
-
Calculation: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Abs - Spontaneous Release Abs) / (Maximum Release Abs - Spontaneous Release Abs)] * 100
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This flow cytometry-based assay detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell membrane using Annexin V-FITC and distinguishes apoptotic cells from necrotic cells using the viability dye Propidium Iodide (PI).[14]
Materials:
-
This compound stock solution
-
Cancer cell lines
-
6-well plates or T25 flasks
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Phosphate Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates or T25 flasks and treat with this compound for the desired time.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, use trypsin to detach them.
-
Washing: Wash the collected cells twice with cold PBS by centrifugation (e.g., 670 x g for 5 minutes).[15]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[16]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[16]
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualization of Pathways and Workflows
This compound-Induced Apoptotic Signaling Pathway
Caption: this compound's proposed mechanism of inducing apoptosis and inhibiting metastasis.
Experimental Workflow for this compound Cytotoxicity Evaluation
Caption: General workflow for assessing this compound's cytotoxic effects on cancer cells.
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. This compound inhibits radiation-induced cancer invasion by downregulating MMP-9 expression via the suppression of NF-κB activation in human non-small-cell lung cancer A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. aacrjournals.org [aacrjournals.org]
- 10. Anti-diabetic effects of this compound from Chrysanthemi Indici Flos via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 13. LDH cytotoxicity assay [protocols.io]
- 14. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 15. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Apoptosis Protocols | USF Health [health.usf.edu]
Application Notes: Linarin as a Tool for Studying Nrf-2 and PI3K/Akt Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linarin is a naturally occurring flavone glycoside found in various plants, including those from the Asteraceae, Lamiaceae, and Scrophulariaceae families.[1][2][3] It has garnered significant attention in the scientific community for its diverse pharmacological effects, which include anti-inflammatory, antioxidant, neuroprotective, and anticancer properties.[1][4] Mechanistically, this compound has been shown to modulate several key cellular signaling pathways, making it a valuable pharmacological tool for research.
These application notes provide a comprehensive guide for utilizing this compound to investigate two critical signaling cascades: the Nrf-2 (Nuclear factor erythroid 2-related factor 2) pathway, a master regulator of the antioxidant response, and the PI3K/Akt (Phosphoinositide 3-kinase/Protein Kinase B) pathway, a central node in cell survival and proliferation.
Mechanism of Action: this compound's Effect on Nrf-2 and PI3K/Akt Pathways
Activation of the Nrf-2 Antioxidant Pathway
The Nrf-2/Keap1 pathway is a primary cellular defense mechanism against oxidative stress.[5][6] Under basal conditions, Nrf-2 is sequestered in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Upon exposure to oxidative stress or activators like this compound, Nrf-2 dissociates from Keap1 and translocates to the nucleus.[7] There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of target genes, upregulating the expression of various antioxidant and detoxification enzymes, such as Heme Oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase 1 (NQO1).[5][8]
Studies have shown that this compound treatment enhances the nuclear translocation of Nrf-2 and increases the expression of HO-1, thereby mitigating oxidative stress.[7][9] This makes this compound an excellent compound for studying the induction of cellular antioxidant defenses.
Modulation of the PI3K/Akt Survival Pathway
The PI3K/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation while inhibiting apoptosis.[10][11][12] The pathway is typically activated by growth factors binding to receptor tyrosine kinases.[10] This leads to the activation of PI3K, which phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[13] PIP3 acts as a second messenger, recruiting Akt to the cell membrane where it is phosphorylated and activated.[14]
This compound has been demonstrated to induce the phosphorylation of Akt.[15] Activated Akt can then phosphorylate a variety of downstream targets to exert its effects, such as inhibiting the pro-apoptotic protein GSK-3β and up-regulating the anti-apoptotic protein Bcl-2.[15] The PI3K inhibitor LY294002 has been shown to attenuate the protective effects of this compound, confirming the pathway's involvement.[15]
Data Presentation: Summary of this compound's Effects
The following tables summarize quantitative data from various studies, providing a reference for effective concentrations and observed outcomes.
Table 1: Summary of In Vitro Studies with this compound
| Cell Line | Stressor/Model | This compound Concentration | Key Quantitative Findings & Effects | Reference |
| PC12 | Aβ(25-35) | 0.1, 1.0, 10 µM | Dose-dependently increased cell viability; induced phosphorylation of Akt. | [15] |
| RAW 264.7 | LPS | 40, 80, 160 µM | Strongly suppressed NO, TNF-α, IL-1β, and IL-6 levels. | [1] |
| HepG2 | CCl₄ | 12.5, 25, 50 µg/mL | Reduced ROS; increased free Nrf2 and Phase II detoxification enzymes. | [1] |
| H9c2 | Hypoxia-Reoxygenation | Not specified | Inhibited apoptosis; activated Nrf-2 through the PI3K/Akt signaling pathway. | [16] |
| HK-2 | LPS | 40 µM | Mitigated apoptosis, inflammation, and oxidative injury. | [17] |
| A549 | Ionizing Radiation | 5 µM | Significantly decreased radiation-induced cell migration and invasion. | [18] |
| LNCaP, DU145 | Prostate Cancer Model | 25-100 µM | Inhibited cell growth and induced apoptosis. | [19][20] |
Table 2: Summary of In Vivo Studies with this compound
| Animal Model | Disease/Injury Model | This compound Dosage | Key Quantitative Findings & Effects | Reference |
| Male BALB/c Mice | CCl₄-induced Liver Injury | 12.5, 25, 50 mg/kg/day | Attenuated inflammatory cell infiltration; increased SOD levels and decreased MDA levels. | [1][7] |
| Mice | Cadmium-induced Osteoporosis | 20, 40 mg/kg | Increased levels of SOD, CAT, and GPx; decreased MDA levels. | [1] |
| Rats | Carrageenan-induced Paw Edema | 20, 40, 60 mg/kg | Significantly reduced inflammation. | [1] |
| Mice | Hyperuricemic Nephropathy | Not specified | Reversed levels of SOD and MDA; increased expression of Nrf2, NQO1, and HO-1. | [5] |
| Diabetic Rats | Type 2 Diabetes | 15, 30, 60 mg/kg/day | Reduced hepatic lipid accumulation, oxidative stress, and inflammation. | [21] |
| Mice | LPS-induced Acute Kidney Injury | 60 mg/kg/day | Protected kidney tissues from damage; reduced apoptosis and oxidative stress. | [17] |
Experimental Protocols
The following are detailed protocols for key experiments to study the effects of this compound.
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Culture cells (e.g., HepG2, PC12, RAW 264.7) in appropriate media and conditions. Seed cells in multi-well plates (6-well for Western Blot/qPCR, 96-well for viability assays) at a density that allows for ~70-80% confluency at the time of treatment. Allow cells to adhere overnight.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 100 mM in DMSO). Further dilute the stock solution in cell culture media to achieve the desired final concentrations (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO diluted to the highest concentration used for this compound).
-
Treatment: Remove the old media from the cells and replace it with media containing the various concentrations of this compound or vehicle control.
-
Incubation: Incubate the cells for the desired time period (e.g., 6, 12, 24 hours). If modeling an injury, a stressor (e.g., LPS, H₂O₂) can be added either concurrently or after a pre-treatment period with this compound.
-
Harvesting: After incubation, proceed with harvesting for downstream analysis.
Protocol 2: Western Blotting for Nrf-2 and p-Akt/Akt
This protocol is a general guideline and may require optimization.[22][23][24]
-
Sample Preparation (Lysis):
-
Wash treated cells twice with ice-cold PBS.
-
Add ice-cold RIPA lysis buffer containing protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 20 minutes at 4°C.
-
Collect the supernatant (protein lysate) and determine the protein concentration using a BCA assay.
-
-
Gel Electrophoresis:
-
Denature 20-40 µg of protein per sample by adding Laemmli sample buffer and boiling at 95°C for 5 minutes.
-
Load samples onto an SDS-PAGE gel (8-12% acrylamide, depending on target protein size).
-
Run the gel until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Blocking and Antibody Incubation:
-
Block the membrane with 5% non-fat milk or BSA in TBST (Tris-buffered saline with 0.1% Tween 20) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies (e.g., anti-p-Akt, anti-Akt, anti-Nrf-2, anti-Keap1, anti-HO-1, anti-GAPDH) overnight at 4°C with gentle agitation. Antibody dilutions should be as per the manufacturer's recommendation.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST for 10 minutes each.
-
-
Detection:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using an imaging system. Quantify band intensity using software like ImageJ.
-
Protocol 3: Quantitative Real-Time PCR (qPCR) for Nrf-2 Target Genes
-
RNA Extraction:
-
Harvest cells treated with this compound as described in Protocol 1.
-
Extract total RNA using a commercial kit (e.g., TRIzol or column-based kits) according to the manufacturer's instructions.
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Set up the qPCR reaction in a 96-well plate using a SYBR Green master mix, forward and reverse primers for target genes (e.g., HMOX1, NQO1) and a housekeeping gene (e.g., GAPDH), and the synthesized cDNA.
-
Example Primers (Human):
-
HMOX1 (HO-1) Fwd: 5'-AAGACTGCGTTCCTGCTCAAC-3'
-
HMOX1 (HO-1) Rev: 5'-AAAGCCCTACAGCAACTGTCG-3'
-
GAPDH Fwd: 5'-GGAGCGAGATCCCTCCAAAAT-3'
-
GAPDH Rev: 5'-GGCTGTTGTCATACTTCTCATGG-3'
-
-
-
Data Analysis:
-
Run the reaction on a qPCR machine.
-
Calculate the relative gene expression using the 2-ΔΔCt method, normalizing to the housekeeping gene.
-
Protocol 4: Oxidative Stress Assays (SOD and MDA)
Commercial kits are widely available and recommended for these assays.
-
Sample Preparation: Prepare cell or tissue lysates as per the kit's instructions. This usually involves homogenization in a specific assay buffer.
-
Superoxide Dismutase (SOD) Activity Assay:
-
This assay typically measures the inhibition of a chromogen reduction reaction by SOD present in the sample.
-
Follow the kit protocol to mix samples with the reaction solution and measure the absorbance at the specified wavelength.
-
Calculate SOD activity based on a standard curve or the provided formula. This compound is expected to increase SOD activity.[7]
-
-
Malondialdehyde (MDA) Assay:
-
This assay measures MDA, a marker of lipid peroxidation, which reacts with thiobarbituric acid (TBA) to produce a colored product.
-
Follow the kit protocol to react samples with the TBA reagent at high temperature.
-
Measure the absorbance of the resulting product.
-
Calculate the MDA concentration. This compound is expected to decrease MDA levels.[7]
-
Conclusion and Applications
This compound is a potent modulator of the Nrf-2 and PI3K/Akt signaling pathways. Its ability to activate Nrf-2-mediated antioxidant responses and promote cell survival via PI3K/Akt makes it an invaluable tool for:
-
Investigating Antioxidant Defense Mechanisms: Studying the induction of HO-1, NQO1, and other cytoprotective genes.
-
Neuroprotection Research: Elucidating pathways that protect neuronal cells from insults like amyloid-beta toxicity.[15]
-
Anti-inflammatory Drug Discovery: Screening for compounds that can suppress inflammatory responses mediated by factors like LPS.[1]
-
Hepatoprotective Studies: Exploring mechanisms to protect liver cells from toxin-induced injury.[7]
-
Cancer Research: Investigating the dual role of these pathways in cancer cell survival and resistance.[1][19]
By using the protocols and data provided, researchers can effectively employ this compound to explore the intricate roles of the Nrf-2 and PI3K/Akt pathways in health and disease.
References
- 1. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight. | Read by QxMD [read.qxmd.com]
- 3. researchgate.net [researchgate.net]
- 4. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways: this compound attenuates hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. mdpi.com [mdpi.com]
- 9. This compound Protects Against CCl4-Induced Acute Liver Injury via Activating Autophagy and Inhibiting the Inflammatory Response: Involving the TLR4/MAPK/Nrf2 Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. google.com [google.com]
- 11. raybiotech.com [raybiotech.com]
- 12. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 13. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 14. The LINK-A lncRNA interacts with PI(3,4,5)P3 to hyperactivate AKT and confer resistance to AKT inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Neuroprotective effects of this compound through activation of the PI3K/Akt pathway in amyloid-β-induced neuronal cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. This compound could protect myocardial tissue from the injury of Ischemia-reperfusion through activating Nrf-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. This compound Relieves Apoptosis, Inflammation and Oxidative Stress in LPS-Induced Acute Kidney Injury by Modulating COX2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. This compound inhibits radiation-induced cancer invasion by downregulating MMP-9 expression via the suppression of NF-κB activation in human non-small-cell lung cancer A549 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. medchemexpress.com [medchemexpress.com]
- 20. aacrjournals.org [aacrjournals.org]
- 21. researchgate.net [researchgate.net]
- 22. Western blot protocol | Abcam [abcam.com]
- 23. Experimental Protocol for Western Blotting Clinisciences [clinisciences.com]
- 24. bio-rad.com [bio-rad.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Linarin Dosage for In Vivo Experiments
Welcome to the technical support center for researchers utilizing linarin in in vivo experiments. This resource provides troubleshooting guidance, dosage information, and standardized protocols to help you optimize your experimental design and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common challenges and questions that may arise during the planning and execution of in vivo studies with this compound.
Q1: I'm not observing the expected therapeutic effect with my this compound dosage. What should I do?
A1: If this compound isn't producing the desired effect, consider the following factors:
-
Dosage and Bioavailability: this compound has naturally low oral bioavailability.[1] Studies have shown that formulating it as a solid dispersion can increase bioavailability by over three times compared to administering this compound alone.[2][3] Ensure your dosage is within the reported effective ranges for your specific model (see Tables 1 and 2). You may need to perform a dose-response study to find the optimal concentration for your experimental conditions.
-
Administration Route: The route of administration significantly impacts drug exposure. Intraperitoneal (i.p.) injections generally lead to higher systemic exposure compared to oral (p.o.) administration.[4][5] For neuroprotective studies, i.p. administration has been shown to effectively reduce acetylcholinesterase (AChE) activity in the brain.[4][5]
-
Vehicle Selection: this compound is poorly soluble in water.[2] A common vehicle for oral administration is 0.5% carboxymethylcellulose sodium (CMC-Na).[1] Ensure this compound is fully dissolved or homogenously suspended in your chosen vehicle before administration.
-
Metabolism: this compound is extensively metabolized in vivo, primarily through hydrolysis, demethylation, and glucuronidation.[1][6] The gut microbiota can also metabolize this compound into various smaller compounds.[1][7] Consider that the active compound might be a metabolite of this compound rather than this compound itself.
Q2: My animals are showing signs of distress after this compound administration. What are the potential signs of toxicity?
A2: While specific LD50 values for this compound are not prominently published, general principles of toxicity testing in animal models apply.[4] Monitor your animals closely for common signs of toxicity, which can include:
-
Significant weight loss
-
Reduced food and water intake
-
Lethargy or changes in activity levels
-
Ruffled fur or poor grooming
-
Changes in posture or gait
If you observe any of these signs, you should consider reducing the dosage or discontinuing the experiment for that animal. It is crucial to start with lower doses and perform a dose-escalation study to establish a safe and effective range.
Q3: How do I choose an appropriate starting dose for my in vivo experiment?
A3: A literature review is the best starting point. Examine studies with similar animal models and endpoints. For example:
-
For anti-inflammatory models in mice and rats, effective oral doses range from 20 mg/kg to 120 mg/kg.[4]
-
In hepatoprotective studies in mice, doses of 12.5, 25, and 50 mg/kg have been shown to be effective.[4][8]
-
For neuroprotective effects in mice, intraperitoneal doses of 35, 70, and 140 mg/kg have demonstrated efficacy.[4][5]
Based on this, a conservative starting dose for a new anti-inflammatory study might be 20-40 mg/kg, while a neuroprotection study might start at 35 mg/kg. Always include a vehicle control group and consider at least three dosage levels (low, medium, high) to establish a dose-response relationship.
Q4: What is the best way to prepare this compound for oral and intraperitoneal administration?
A4: Due to its poor water solubility, proper preparation is key.
-
For Oral Administration (p.o.): this compound can be suspended in a 0.5% solution of CMC-Na.[1] To prepare, weigh the required amount of this compound, triturate it with a small amount of the vehicle to form a paste, and then gradually add the remaining vehicle while mixing continuously to ensure a uniform suspension.
-
For Intraperitoneal Injection (i.p.): The vehicle must be sterile and biocompatible. While specific vehicles for i.p. injection of this compound are not detailed in the provided results, a common approach for poorly soluble compounds is to use a solution containing a small percentage of a solubilizing agent like DMSO or Tween 80, diluted with sterile saline or phosphate-buffered saline (PBS). It is critical to first test the vehicle alone to ensure it does not cause adverse effects.
Data Presentation: this compound Dosage Summaries
The following tables summarize effective dosages of this compound from various in vivo studies.
Table 1: this compound Dosages in Anti-inflammatory and Hepatoprotective Models
| Animal Model | Administration Route | Dosage (mg/kg) | Observed Effect | Citation |
| Mice (Carrageenan-induced paw edema) | Oral | 40, 80, 120 | Significant reduction in inflammation | [4] |
| Rats (Cotton pellet-induced granuloma) | Oral | 20, 40, 60 | Significant reduction in inflammation | [4] |
| Mice (CCl4-induced acute liver injury) | Oral | 12.5, 25, 50 | Attenuated liver injury, reduced oxidative stress and inflammation | [4][8] |
| Rats (NASH-induced by HFHC diet) | Oral | 15, 30, 60 | Decreased liver cholesterol and inflammation markers (ALT, AST, TNF-α) | [4] |
| Mice (Diabetic lung injury) | Oral | 20 | Alleviated lung inflammation and reduced hyperglycemia | [4] |
Table 2: this compound Dosages in Neuroprotective and Other Models
| Animal Model | Administration Route | Dosage (mg/kg) | Observed Effect | Citation |
| Mice (Ex vivo AChE activity) | Intraperitoneal (i.p.) | 35, 70, 140 | Significantly reduced AChE activity in cortex and hippocampus | [4][5] |
| Mice (Ischemic stroke model) | Intraperitoneal (i.p.) | 20 | A derivative of this compound showed a neuroprotective effect | [9] |
| Mice (Ovariectomy-induced bone loss) | Oral | 20 | Reduced bone loss by modulating bone metabolism markers | [4] |
| Rats (Pharmacokinetic study) | Oral (i.g.) | 50 | Used to determine bioavailability with different formulations | [2] |
| Rats (Pharmacokinetic study) | Oral | 90 | Used to study metabolites in plasma and liver tissue | [10] |
Experimental Protocols
This section provides a detailed methodology for a common in vivo model used to assess the anti-inflammatory properties of this compound.
Protocol: Carrageenan-Induced Paw Edema in Mice
This model is widely used to screen for acute anti-inflammatory activity.
-
Animal Acclimatization: House male BALB/c mice (20-24 g) for at least one week under standard conditions (12h light/dark cycle, controlled temperature and humidity) with free access to food and water.[8]
-
Grouping and Fasting: Divide mice into experimental groups (e.g., Vehicle Control, this compound 40 mg/kg, this compound 80 mg/kg, this compound 120 mg/kg, Positive Control like Indomethacin). A minimum of 6-8 animals per group is recommended. Fast the animals for 12 hours before the experiment, with water available ad libitum.
-
This compound Administration: Prepare this compound suspensions in 0.5% CMC-Na. Administer the assigned dose to each group via oral gavage (p.o.) one hour before the carrageenan injection. The vehicle control group receives only the 0.5% CMC-Na solution.
-
Induction of Inflammation: Inject 50 µL of a 1% carrageenan solution (in sterile saline) into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Edema: Measure the volume of the injected paw immediately after the carrageenan injection (time 0) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
Data Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
-
Analyze data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
-
Visualizations: Workflows and Pathways
Experimental Workflow Diagram
The following diagram illustrates a typical workflow for conducting an in vivo study with this compound, from initial planning to final data analysis.
Caption: Workflow for this compound In Vivo Experimentation.
Signaling Pathway Diagram
This compound exerts its anti-inflammatory effects in part by modulating key signaling pathways like NF-κB and MAPK. The diagram below shows a simplified representation of this mechanism.
Caption: this compound's Inhibition of Inflammatory Pathways.
References
- 1. Characterization of the In Vivo and In Vitro Metabolites of this compound in Rat Biosamples and Intestinal Flora Using Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry [mdpi.com]
- 2. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Therapeutic Promises of Bioactive this compound, a Glycosylated Flavonoid: A Comprehensive Review With Mechanistic Insight - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Characterization of the In Vivo and In Vitro Metabolites of this compound in Rat Biosamples and Intestinal Flora Using Ultra-High Performance Liquid Chromatography Coupled with Quadrupole Time-of-Flight Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. dovepress.com [dovepress.com]
- 9. A this compound Derivative Protects against Ischemia-Induced Neuronal Injury in Mice by Promoting Cerebral Blood Flow Recovery via KDELR-Dependent CSPG4 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. LC-MS/MS Method for Simultaneous Determination of this compound and Its Metabolites in Rat Plasma and Liver Tissue Samples: Application to Pharmacokinetic and Liver Tissue Distribution Study After Oral Administration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Linarin HPLC quantification variability
Welcome to the Technical Support Center for Linarin HPLC quantification. This guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals resolve common issues encountered during the analysis of this compound via High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Issue 1: High Variability in this compound Peak Area and Retention Time
Q1: My this compound peak areas are inconsistent across multiple injections of the same sample. What could be the cause?
A1: Variability in peak area for this compound can stem from several factors, from sample preparation to instrument performance. Common causes include:
-
Injector Issues: Inconsistent injection volumes due to air bubbles in the sample loop or worn injector seals can lead to significant area variations.
-
Sample Stability: this compound, like many flavonoids, can be susceptible to degradation. Ensure your sample solvent is appropriate and that samples are stored correctly (e.g., at 4°C) and analyzed within a stable timeframe.[1]
-
Mobile Phase Inconsistency: Poorly mixed or improperly degassed mobile phase can cause baseline noise and affect peak integration.[2][3][4] Always prepare fresh mobile phase and ensure thorough mixing and degassing.[2]
-
Column Overloading: Injecting a sample that is too concentrated can lead to peak distortion and inaccurate quantification.[5][6] Try diluting your sample and reinjecting.
Q2: The retention time for my this compound peak is drifting between runs. What should I check?
A2: Retention time shifts are a common problem in HPLC and can often be traced back to the mobile phase, column conditions, or the pump.[2][7]
-
Mobile Phase Composition: Even small changes in the mobile phase composition can significantly impact retention times.[3] Prepare mobile phases carefully and consistently, preferably gravimetrically.[3] If using a gradient, ensure the pump's mixing performance is optimal.[2]
-
Column Temperature: Fluctuations in column temperature can cause retention time drift. Using a column oven is crucial for maintaining a stable temperature.[2][8] A study on the UPLC analysis of this compound found that a column temperature of 45°C provided good chromatographic peaks.[8]
-
Column Equilibration: Insufficient column equilibration between runs, especially after a gradient, can lead to shifting retention times.[2] Ensure the column is adequately equilibrated with the initial mobile phase conditions before each injection.
-
Flow Rate Fluctuation: Inconsistent flow from the pump will directly affect retention times.[2] Check for leaks in the system and ensure the pump is functioning correctly.
Issue 2: Poor this compound Peak Shape (Tailing, Fronting, Splitting)
Q3: My this compound peak is tailing. How can I improve its symmetry?
A3: Peak tailing is a common issue, particularly with compounds like flavonoids that can interact with the stationary phase in multiple ways.[5][9][10]
-
Secondary Interactions: Residual silanol groups on the silica-based stationary phase can interact with polar functional groups on this compound, causing tailing.[9][10]
-
Mobile Phase pH: Adjusting the mobile phase pH can help suppress these interactions. For flavonoids, adding a small amount of acid (e.g., 0.1% formic acid or acetic acid) to the mobile phase is a common strategy to improve peak shape.[8][11]
-
Column Choice: Using a column with high-purity silica and effective end-capping can minimize silanol interactions.
-
-
Column Overload: As mentioned previously, injecting too much sample can lead to peak tailing.[5]
-
Extra-column Effects: Excessive tubing length or diameter between the column and detector can contribute to peak broadening and tailing.[9]
Q4: My this compound peak appears split or as a shoulder. What could be the problem?
A4: Peak splitting can be caused by issues with the sample, the column, or the mobile phase.[6][12]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion, including splitting.[4][5] Whenever possible, dissolve your sample in the initial mobile phase.
-
Column Contamination or Void: A blocked frit or a void at the head of the column can cause the sample to travel through different paths, resulting in a split peak.[5][12] Reversing and flushing the column or replacing the column may be necessary.
-
Co-elution: It's possible that another compound is eluting very close to this compound, appearing as a shoulder or a split peak.[12] Adjusting the mobile phase composition or gradient profile may be necessary to improve resolution.
Troubleshooting Summary Tables
Table 1: Quantitative Variability Troubleshooting
| Symptom | Possible Cause | Recommended Action |
| Variable Peak Area | Inconsistent injection volume | Check for air bubbles in the injector; service injector seals. |
| Sample degradation | Analyze samples promptly after preparation; store at low temperatures. | |
| Non-homogenous sample | Ensure complete dissolution and vortex before injection. | |
| Drifting Retention Time | Fluctuating column temperature | Use a column oven and allow it to stabilize.[2] |
| Inconsistent mobile phase | Prepare fresh mobile phase daily; use a reliable gradient mixer.[2][3] | |
| Insufficient column equilibration | Increase equilibration time between runs.[2] |
Table 2: Peak Shape Troubleshooting
| Symptom | Possible Cause | Recommended Action |
| Peak Tailing | Secondary silanol interactions | Add 0.1% formic or acetic acid to the mobile phase; use an end-capped column.[8][9] |
| Column overload | Dilute the sample and reinject.[5] | |
| Extra-column dead volume | Use shorter, narrower ID tubing between the column and detector.[9] | |
| Peak Splitting/Shoulders | Sample solvent incompatibility | Dissolve the sample in the initial mobile phase.[4][5] |
| Column void or contamination | Flush the column in the reverse direction; replace the column if necessary.[12] | |
| Co-eluting impurity | Modify the mobile phase or gradient to improve separation.[12] |
Experimental Protocols
Protocol 1: Recommended Starting HPLC Conditions for this compound Quantification
This protocol is based on a validated UPLC method for this compound and can be adapted for HPLC systems.[8]
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 250 mm, 1.9 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program: A linear gradient can be optimized, for example, starting with a low percentage of B and increasing over time to elute this compound. A starting point could be 10% B to 40% B over 15 minutes.
-
Flow Rate: 0.44 mL/min (can be adjusted based on column dimensions and particle size).
-
Column Temperature: 45°C.[8]
-
Detection Wavelength: 254 nm, where this compound shows strong absorbance.[8]
-
Injection Volume: 5-10 µL.
-
Sample Diluent: Initial mobile phase composition.
Diagrams
Diagram 1: Troubleshooting Workflow for this compound HPLC Variability
A logical workflow for troubleshooting common HPLC issues.
Diagram 2: this compound Analysis Experimental Workflow
A standard workflow for HPLC analysis of this compound.
References
- 1. Identification and Quantification of Flavonoids and Phenolic Acids in Burr Parsley (Caucalis platycarpos L.), Using High-Performance Liquid Chromatography with Diode Array Detection and Electrospray Ionization Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 4. Anleitung für die Fehlerbehebung in der HPLC [sigmaaldrich.com]
- 5. acdlabs.com [acdlabs.com]
- 6. uhplcs.com [uhplcs.com]
- 7. researchgate.net [researchgate.net]
- 8. Simultaneous Ultra Performance Liquid Chromatography Determination and Antioxidant Activity of this compound, Luteolin, Chlorogenic Acid and Apigenin in Different Parts of Compositae Species - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chromtech.com [chromtech.com]
- 10. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
Linarin Stability and Storage: A Technical Guide for Researchers
This technical support center provides essential guidance for researchers, scientists, and drug development professionals working with linarin. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of this compound throughout your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
A1: Solid this compound should be stored in a tightly sealed container in a dry, cool, and well-ventilated place.[1] It is hygroscopic, meaning it can absorb moisture from the air, which may affect its stability.[2][3] For long-term storage, it is recommended to keep it in a freezer at -20°C under an inert atmosphere.[2][3]
Q2: How should I store this compound in solution?
A2: this compound solutions are significantly less stable than the solid powder. For short-term storage of up to one month, solutions can be stored at -20°C and should be protected from light.[4] For longer-term storage of up to six months, it is recommended to store aliquoted solutions at -80°C to prevent degradation from repeated freeze-thaw cycles.[4]
Q3: What solvents are suitable for dissolving this compound?
A3: this compound is soluble in dimethyl sulfoxide (DMSO), where sonication may be needed to achieve a concentration of 91 mg/mL (153.57 mM).[5] It is also soluble in ethanol, methanol, and pyridine.[5] It is slightly soluble in acetonitrile and acetic acid (with heating).[2][3]
Q4: Is this compound sensitive to temperature?
A4: Yes, this compound is thermally unstable.[6] Its degradation follows first-order kinetics, meaning the rate of degradation is proportional to the concentration of this compound.[6] To minimize degradation, it is crucial to strictly control heating temperatures and shorten heating times during experiments.[6]
Q5: How does pH affect the stability of this compound?
Q6: Is this compound sensitive to light?
A6: Yes, this compound solutions should be protected from light.[4] Exposure to light can lead to photodegradation. One study indicated that this compound has photoprotective properties, but this does not preclude its own degradation upon prolonged light exposure.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | This compound degradation due to improper storage. | Ensure solid this compound is stored at -20°C in a desiccated, inert environment. Aliquot solutions and store at -80°C, avoiding repeated freeze-thaw cycles. |
| This compound degradation during the experiment. | Minimize exposure of this compound solutions to high temperatures and light. Prepare fresh solutions before use whenever possible. | |
| Loss of compound activity | Degradation of this compound in the experimental buffer or media. | Check the pH of your experimental solution. Buffer at a neutral pH if possible. Perform a pilot stability study of this compound in your specific medium. |
| Appearance of unknown peaks in HPLC analysis | This compound has degraded into other products. | This is expected in stability studies. The goal is to separate these degradation peaks from the parent this compound peak. Optimize your HPLC method to achieve good resolution. |
| Contamination of the sample or solvent. | Use high-purity solvents and filter all solutions before injection. Run a blank to check for solvent-related peaks. |
Summary of Storage Conditions
| Form | Storage Temperature | Duration | Additional Precautions |
| Solid Powder | -20°C | 3 years[5] | Hygroscopic; store in a dry, inert atmosphere.[2][3] |
| In Solvent | -80°C | 1 year[5] | Aliquot to avoid freeze-thaw cycles.[4] |
| -20°C | 1 month[4] | Protect from light.[4] |
Experimental Protocols
Stability Indicating HPLC Method for this compound
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for accurately quantifying this compound in the presence of its degradation products. The following is a general protocol that can be adapted for specific experimental needs.
1. Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[8]
-
Mobile Phase: A gradient elution with a mixture of acetonitrile and water containing a small percentage of acid (e.g., 0.1% formic acid or 0.05 mol/L phosphate buffer) is often effective.[2][9] The gradient can be optimized to achieve the best separation.
-
Detection Wavelength: this compound can be detected at various wavelengths, with 327 nm being reported for good sensitivity.[2]
-
Column Temperature: Maintaining a constant column temperature, for example, at 30°C, can improve reproducibility.[8]
2. Forced Degradation Study Protocol:
Forced degradation studies are performed to demonstrate the specificity of the analytical method and to understand the degradation pathways of this compound.
-
Acid Hydrolysis: Incubate a this compound solution with an acid (e.g., 0.1 N HCl) at a specific temperature (e.g., 60°C) for a defined period. Neutralize the solution before HPLC analysis.
-
Alkaline Hydrolysis: Incubate a this compound solution with a base (e.g., 0.1 N NaOH) at room temperature or a slightly elevated temperature for a set time. Neutralize the solution prior to injection.
-
Oxidative Degradation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature.
-
Thermal Degradation: Expose a solid or solution of this compound to high temperatures (e.g., 80°C) for a specified duration.
-
Photodegradation: Expose a this compound solution to a light source (e.g., UV lamp at 254 nm or a photostability chamber) for a defined period. A control sample should be kept in the dark.
After each stress condition, the samples are diluted appropriately and analyzed by the developed HPLC method. The chromatograms are then examined for the appearance of new peaks corresponding to degradation products and the decrease in the peak area of this compound.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Key factors influencing the stability of this compound.
References
- 1. [Modeling of thermal degradation of this compound during concentration process] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, 480-36-4 [thegoodscentscompany.com]
- 4. longdom.org [longdom.org]
- 5. researchgate.net [researchgate.net]
- 6. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review [mdpi.com]
- 7. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. altabrisagroup.com [altabrisagroup.com]
- 10. openaccessjournals.com [openaccessjournals.com]
Linarin Dose-Response Analysis: Technical Support Center
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during linarin dose-response curve analysis.
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in this compound's IC50 value across different experiments?
A1: IC50 value variability is a common issue and can stem from several factors. This compound's poor oral bioavailability and solubility can lead to inconsistencies in the effective concentration in your assays.[1] Different cell lines will metabolize and respond to this compound differently, leading to a range of IC50 values.[2][3] Assay conditions, such as incubation time and cell density, can also significantly impact the results. For instance, studies have shown that the growth inhibitory effects of this compound can change depending on the duration of treatment.[4] Finally, the stability of this compound in your specific cell culture media can affect its potency over time.[5][6]
Q2: What is the best solvent for dissolving this compound for in vitro studies?
A2: this compound is soluble in methanol and dimethyl sulfoxide (DMSO) but is almost insoluble in ether. For in vitro studies, DMSO is commonly used to prepare stock solutions.[7] It is critical to ensure the final concentration of DMSO in the cell culture medium is low (typically less than 1%) to avoid solvent-induced cytotoxicity.[7]
Q3: How stable is this compound in cell culture media?
A3: The stability of flavonoids like this compound in cell culture media can be a concern. Components in the media can potentially degrade the compound over the course of the experiment, altering its effective concentration.[5][8] It is recommended to perform a stability test by incubating this compound in the complete cell culture media for the maximum duration of your experiment and then measuring its concentration, for example, by HPLC.[6][9]
Q4: I'm not seeing a classic sigmoidal dose-response curve. What could be the cause?
A4: An incomplete or non-sigmoidal curve can occur if the concentration range tested is too narrow or not centered around the IC50 value.[10] If the curve does not plateau at the top and bottom, you may not be capturing the full dynamic range of the response.[10] this compound has also been shown to have complex, multi-target effects, influencing various signaling pathways such as NF-κB, MAPK, PI3K/Akt, and Nrf2.[11][12] This could potentially lead to non-standard dose-response relationships.
Q5: Which signaling pathways are most affected by this compound?
A5: this compound modulates a wide array of signaling pathways, contributing to its diverse pharmacological effects. Key pathways identified include:
-
Anti-inflammatory: Inhibition of NF-κB and TLR4 signaling, reducing the production of pro-inflammatory mediators like TNF-α, IL-6, and IL-1β.[12]
-
Neuroprotection: Activation of the PI3K/Akt pathway, which promotes cell survival.[11]
-
Osteogenesis: Activation of the BMP-2/RUNX2 signaling pathway.[11]
-
Antioxidant: Modulation of the Nrf2/Keap1 pathway to enhance the expression of antioxidant enzymes.[11][12]
-
Metabolic Regulation: Activation of the AMPK signaling pathway, which plays a role in improving insulin resistance.[13]
-
Anti-cancer: Induction of apoptosis through pathways involving caspases, p53, and PARP.[14]
Troubleshooting Guides
Issue 1: Poor this compound Solubility and Inconsistent Results
Question: My this compound stock solution appears to precipitate when diluted in culture media, and my dose-response curves are not reproducible. How can I resolve this?
Answer: This issue is likely due to this compound's poor aqueous solubility. This compound is known to be almost insoluble in ether and has low solubility in water.[9] Here is a workflow to troubleshoot and improve solubility:
Caption: Workflow for troubleshooting this compound solubility issues.
Detailed Steps:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of this compound (e.g., 10-100 mM) in 100% DMSO. Gently warm the solution at 37°C to aid dissolution.
-
Clarify Stock: Before making dilutions, centrifuge your stock solution at high speed (e.g., >10,000 x g) for 10-20 minutes to pellet any undissolved compound. Carefully transfer the supernatant to a new tube. This ensures you are working with a fully dissolved stock.
-
Serial Dilutions: Perform serial dilutions from your clarified stock in 100% DMSO.
-
Addition to Media: When preparing your final working concentrations, add the DMSO-diluted this compound to your cell culture media while vortexing to ensure rapid and even dispersion, minimizing precipitation.
-
Solubility Test: To confirm solubility in your final experimental conditions, prepare the highest concentration of this compound in media, incubate for 2 hours, centrifuge at high speed, and measure the concentration of this compound in the supernatant using HPLC.[6] This will tell you the actual soluble concentration your cells are exposed to.
-
Advanced Formulations: If solubility remains a significant barrier, consider using formulations designed to improve it, such as this compound solid dispersions, which have been shown to increase solubility and bioavailability.[1][9]
Issue 2: Unexpected Biological Response (e.g., Hormesis or Biphasic Curve)
Question: My dose-response curve for this compound is not monotonic; I see a stimulatory effect at low doses and an inhibitory effect at high doses. How do I interpret this?
Answer: This phenomenon, known as hormesis or a biphasic dose-response, can occur when a compound has multiple targets or activates compensatory cellular mechanisms. This compound is known to interact with numerous signaling pathways, which could explain such complex responses.[12][13]
Caption: Simplified diagram of key signaling pathways modulated by this compound.
Troubleshooting and Interpretation Steps:
-
Confirm the Result: Repeat the experiment carefully, ensuring precise dilutions and consistent cell conditions. Use a wider range of doses with more data points at the lower end of the concentration spectrum.
-
Investigate Mechanisms: At low, stimulatory concentrations, this compound might be activating pro-survival or antioxidant pathways like PI3K/Akt or Nrf2.[11][12] At higher concentrations, pro-apoptotic or cytotoxic effects may become dominant.[14]
-
Use Pathway Inhibitors: To test this hypothesis, co-treat cells with this compound and specific inhibitors for pathways like PI3K (e.g., wortmannin) or NF-κB (e.g., BAY 11-7082) to see if the biphasic response is attenuated.
-
Time-Course Analysis: Perform a time-course experiment (e.g., 24, 48, 72 hours). The cellular response can change over time as different pathways are engaged. This compound's effect on LNCaP prostate cancer cells, for instance, showed significant growth inhibition at 24 hours that decreased over time.[4]
Quantitative Data Summary
The reported effective concentrations and IC50 values for this compound vary widely depending on the experimental model and endpoint measured.
| Assay Type | Cell Line / Model | Concentration / IC50 | Observed Effect | Reference |
| AChE Inhibition | Mouse Brain Tissue | IC50: 3.801 ± 1.149 µM | Inhibition of acetylcholinesterase activity | [7][15] |
| Anti-inflammatory | LPS-stimulated RAW264.7 | 8–32 µM | Significant inhibition of NO release | |
| Anti-inflammatory | LPS-stimulated RAW264.7 | 40, 80, 160 µM | Strong suppression of NO, TNF-α, IL-1β, IL-6 | |
| Neuroprotection | Aβ-induced PC12 cells | 0.1, 1.0, 10 µM | Improved cell viability, reduced apoptosis | |
| Anti-cancer | LNCaP & DU145 (prostate) | 5-100 µM | Growth inhibition and induction of apoptosis | [4][14] |
| Anti-diabetic | HepG2 cells | 10 and 15 µmol/L | Increased glucose consumption, modulated AMPK pathway | [13] |
| COX-2 Inhibition | In vitro assay | 50 µg/mL (~84 µM) | 55.35% inhibition of COX-2 activity | [16][17] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT/WST-8)
This protocol is for determining the effect of this compound on cell proliferation and viability.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from a DMSO stock. The final DMSO concentration should be consistent across all wells and not exceed 0.5%. Replace the old medium with the this compound-containing medium. Include "vehicle control" (DMSO only) and "untreated control" wells.
-
Incubation: Incubate the plate for the desired duration (e.g., 24, 48, or 72 hours).
-
Reagent Addition: Add 10 µL of MTT (5 mg/mL in PBS) or WST-8 solution to each well and incubate for 2-4 hours at 37°C.
-
Measurement: If using MTT, add 100 µL of solubilization solution (e.g., DMSO or acidic isopropanol) and read the absorbance at 570 nm. If using WST-8, read the absorbance directly at 450 nm.
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the percentage of viability against the log of this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[10]
Protocol 2: Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)
This protocol is adapted from descriptions of Ellman's colorimetric method used in this compound studies.[7]
-
Enzyme Source: Prepare brain homogenates from mice in a cold phosphate buffer (pH 7.4). Centrifuge the homogenates and use the supernatant as the enzyme source.[7]
-
Reaction Mixture: In a 96-well plate, mix the brain homogenate (enzyme) with various concentrations of this compound (dissolved in buffer with <1% DMSO).[7] Include a positive control (e.g., Huperzine A) and a negative control (no inhibitor).
-
Substrate Addition: Add 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) and acetylthiocholine iodide (ATCI) to initiate the reaction.
-
Kinetic Measurement: Immediately measure the change in absorbance at 412 nm over time using a plate reader. The rate of color change is proportional to AChE activity.
-
Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the negative control. Plot the percent inhibition against the log of this compound concentration to determine the IC50 value.
References
- 1. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. rsc.org [rsc.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. This compound Inhibits the Acetylcholinesterase Activity In-vitro and Ex-vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Optimizing the stability and solubility of cell culture media ingredients - Evonik Industries [healthcare.evonik.com]
- 9. Preparation and pharmacokinetics in vivo of this compound solid dispersion and liposome - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dose–Response Curve Analysis through the Lens of Differential and Integral Calculus | by Bernardo Zoehler | Medium [zoehlerbz.medium.com]
- 11. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. This compound attenuates hyperuricemic nephropathy by modulating Nrf2/Keap1 and TLR4/NF-κB signaling pathways: this compound attenuates hyperuricemic nephropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-diabetic effects of this compound from Chrysanthemi Indici Flos via AMPK activation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. mdpi.com [mdpi.com]
- 17. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectothis compound and this compound from Cirsium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
Minimizing off-target effects of Linarin in experiments
Welcome to the technical support center for researchers using Linarin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you design and interpret experiments while minimizing potential off-target effects of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the known primary biological activities of this compound?
This compound is a flavonoid glycoside with a range of reported biological activities, primarily attributed to its anti-inflammatory, neuroprotective, and anti-cancer effects.[1][2][3] It is known to modulate several key signaling pathways, including NF-κB, MAPK, and PI3K/Akt, and has shown inhibitory activity against acetylcholinesterase (AChE).[4][5][6]
Q2: Why is it important to consider off-target effects when working with this compound?
Like many small molecules, this compound has the potential to bind to proteins other than its intended targets, leading to off-target effects. These unintended interactions can result in misinterpreted experimental data, unforeseen toxicity, or a misleading understanding of this compound's mechanism of action. Therefore, it is crucial to identify and mitigate these effects to ensure the validity and reproducibility of your research findings.
Q3: What are the first steps I should take to assess the potential off-target effects of this compound in my experimental system?
A tiered approach is recommended. Start with a broad, unbiased screen to identify potential off-targets, and then validate the hits in your specific cellular context.
-
In Vitro Kinase Profiling: Since many signaling pathways involve kinases, a broad kinase screen is a valuable first step. This will provide a selectivity profile of this compound against a large panel of kinases.
-
Cellular Target Engagement Assays: Confirm that this compound is interacting with its intended target and potential off-targets in a cellular environment.
-
Phenotypic Assays and Counter-Screening: Use functional cellular assays to determine if the observed phenotype is due to the on-target or off-target activity.
Q4: How can I minimize off-target effects in my experiments?
Minimizing off-target effects is crucial for obtaining reliable data. Here are some key strategies:
-
Use the Lowest Effective Concentration: Determine the minimal concentration of this compound that produces the desired on-target effect in your assay. This reduces the likelihood of engaging lower-affinity off-targets.
-
Employ Structurally Unrelated Control Compounds: Use other known inhibitors of the target of interest that are structurally different from this compound. If they produce the same phenotype, it strengthens the evidence for on-target activity.
-
Utilize Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce the expression of the intended target. If this compound's effect is diminished or abolished, it confirms on-target action.
-
Perform Rescue Experiments: If you have identified a potential off-target, overexpressing a resistant mutant of that off-target while treating with this compound can help to confirm if the observed phenotype is due to that specific off-target interaction.
Troubleshooting Guides
Problem 1: Inconsistent or unexpected results in cell-based assays.
Possible Cause: Off-target effects of this compound may be influencing cellular pathways unrelated to your primary target, leading to variability in your results.
Troubleshooting Steps:
-
Confirm Target Engagement: Use a cellular thermal shift assay (CETSA) to verify that this compound is binding to its intended target in your specific cell line and experimental conditions.
-
Perform a Dose-Response Curve: A narrow window between the desired effect and toxicity can indicate off-target issues.
-
Conduct a Kinome Scan: A broad in vitro kinase screen can identify potential off-target kinases that might be active in your cell model.
Problem 2: Observed phenotype does not align with the known function of the intended target.
Possible Cause: The observed cellular response may be mediated by an unknown off-target of this compound.
Troubleshooting Steps:
-
Target Deconvolution: Employ methods like affinity chromatography-mass spectrometry or computational predictions to identify novel binding partners of this compound in your experimental system.
-
Pathway Analysis: Use techniques like Western blotting or reporter assays to investigate the activity of signaling pathways known to be affected by potential off-targets identified in broader screens. For example, if a kinase screen suggests an off-target in the MAPK pathway, you can probe for phosphorylation of key pathway components like ERK.[4][7]
-
Orthogonal Approaches: Validate your findings using a different experimental approach. For example, if you observe a change in gene expression, confirm this with both qPCR and a reporter assay.
Experimental Protocols & Data
Kinase Selectivity Profiling
To assess the selectivity of this compound, a comprehensive in vitro kinase profiling study is recommended. This involves testing the compound against a large panel of kinases at a fixed concentration, followed by determining the IC50 values for any kinases that show significant inhibition.
Table 1: Hypothetical Kinase Profiling Data for this compound
| Kinase Target | % Inhibition at 1 µM this compound | IC50 (µM) |
| Primary Target Kinase | 95% | 0.5 |
| Off-Target Kinase A | 85% | 2.1 |
| Off-Target Kinase B | 70% | 8.5 |
| Off-Target Kinase C | 55% | > 10 |
| ... (other kinases) | < 50% | > 10 |
Detailed Methodology: In Vitro Kinase Inhibition Assay
This protocol describes a radiometric assay to determine the inhibitory activity of this compound against a panel of protein kinases.
-
Prepare Kinase Reaction Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20.
-
Prepare Kinase and Substrate: Dilute the kinase and its specific substrate to their final concentrations in the kinase reaction buffer.
-
Prepare this compound Dilutions: Create a serial dilution of this compound in DMSO, and then dilute further into the kinase reaction buffer.
-
Initiate the Reaction: In a 96-well plate, combine the kinase, substrate, and this compound dilutions. Add [γ-33P]ATP to start the reaction.
-
Incubate: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the Reaction: Spot the reaction mixture onto a phosphocellulose membrane.
-
Wash: Wash the membrane extensively with phosphoric acid to remove unincorporated [γ-33P]ATP.
-
Quantify: Measure the radioactivity on the membrane using a scintillation counter.
-
Data Analysis: Calculate the percent inhibition for each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Target Engagement
Confirming that this compound binds to its intended target within a cellular context is a critical step. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for this purpose.
Table 2: Hypothetical CETSA Data for this compound
| Temperature (°C) | % Soluble Target Protein (Vehicle) | % Soluble Target Protein (this compound) |
| 37 | 100 | 100 |
| 45 | 98 | 99 |
| 50 | 85 | 95 |
| 55 | 60 | 88 |
| 60 | 30 | 75 |
| 65 | 10 | 50 |
| 70 | <5 | 20 |
Detailed Methodology: Cellular Thermal Shift Assay (CETSA)
This protocol outlines the steps for performing a CETSA experiment to assess the binding of this compound to a target protein in cultured cells.[8]
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Treat the cells with this compound or a vehicle control (e.g., DMSO) for a specified time.
-
Harvest and Lyse: Harvest the cells and resuspend them in a lysis buffer containing protease inhibitors. Lyse the cells through freeze-thaw cycles.
-
Heat Treatment: Aliquot the cell lysate into PCR tubes and heat them to a range of temperatures (e.g., 37°C to 70°C) for 3 minutes using a thermal cycler.
-
Centrifugation: Centrifuge the heated lysates at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Sample Preparation: Collect the supernatant (containing the soluble protein fraction) and prepare it for Western blot analysis.
-
Western Blotting: Separate the proteins by SDS-PAGE, transfer them to a membrane, and probe with an antibody specific to your target protein.
-
Data Analysis: Quantify the band intensities for each temperature point and normalize to the 37°C sample. Plot the percentage of soluble protein as a function of temperature. A shift in the melting curve in the presence of this compound indicates target engagement.
Signaling Pathway Analysis
Given this compound's known effects on the NF-κB pathway, a luciferase reporter assay can be used to quantify its inhibitory activity.[9][10][11]
Table 3: Hypothetical NF-κB Reporter Assay Data
| Treatment | Luciferase Activity (RLU) | % Inhibition |
| Untreated Control | 100 | - |
| TNF-α (10 ng/mL) | 5000 | 0 |
| TNF-α + this compound (1 µM) | 3500 | 30% |
| TNF-α + this compound (5 µM) | 2000 | 60% |
| TNF-α + this compound (10 µM) | 1200 | 76% |
Detailed Methodology: NF-κB Luciferase Reporter Assay
This protocol describes how to measure the effect of this compound on TNF-α-induced NF-κB activation.[12]
-
Cell Transfection: Co-transfect cells (e.g., HEK293T) with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).
-
Cell Seeding: Plate the transfected cells into a 96-well plate and allow them to adhere overnight.
-
This compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulation: Stimulate the cells with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for 6-8 hours.
-
Cell Lysis: Lyse the cells using a passive lysis buffer.
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the fold induction by TNF-α and the percent inhibition by this compound.
Visualizations
Caption: A typical workflow for identifying and validating off-target effects.
Caption: this compound's inhibitory effect on the NF-κB signaling pathway.
Caption: Deconvoluting the source of an observed experimental phenotype.
References
- 1. GTP-binding assay [bio-protocol.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 2.2.1. In Vitro Kinase Inhibition Assay [bio-protocol.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. cusabio.com [cusabio.com]
- 7. The detection of MAPK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Monitor NF-κB activation with dual luciferase reporter assay on SpectraMax iD5 [moleculardevices.com]
- 10. indigobiosciences.com [indigobiosciences.com]
- 11. Luciferase reporter assay for NF-kB activation automated by an open-source liquid handling platform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells - PMC [pmc.ncbi.nlm.nih.gov]
Improving the purity of isolated Linarin samples
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the isolation and purification of Linarin.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for isolating and purifying this compound?
A1: The most common methods for this compound purification include solid-liquid extraction, column chromatography (often with silica gel), preparative High-Performance Liquid Chromatography (prep-HPLC), and recrystallization. A combination of these techniques is often employed to achieve high purity. For instance, an initial extraction can be followed by column chromatography and a final recrystallization step. Macroporous resin enrichment prior to prep-HPLC has also been shown to be effective.[1][2]
Q2: What purity levels can I expect to achieve with these methods?
A2: The achievable purity of this compound depends on the chosen method and the starting material. Solid-liquid extraction alone may yield purities around 55%.[3][4] For higher purity, techniques like preparative HPLC are necessary, which can achieve purities of over 96%.[1][2]
Q3: My this compound sample shows persistent impurities after column chromatography. What could be the reason?
A3: Persistent impurities after column chromatography can be due to several factors:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimal to separate this compound from the impurities.
-
Column Overloading: Loading too much crude sample onto the column can lead to poor separation.
-
Co-eluting Compounds: Some impurities may have similar polarity to this compound, making separation by normal-phase chromatography challenging.
-
Compound Degradation: this compound might be degrading on the silica gel column.
Q4: I am having trouble with the recrystallization of this compound. What are the common issues?
A4: Common issues during recrystallization include:
-
Failure to Crystallize: This is often due to using too much solvent. The solution can be concentrated by evaporating some of the solvent and trying to crystallize again.
-
Oiling Out: The compound comes out of the solution as an oil instead of a solid. This can happen if the boiling point of the solvent is higher than the melting point of the solute or if the solution is cooled too quickly. Using a larger volume of solvent or a different solvent system might help.
-
Low Yield: A significant amount of this compound may remain in the mother liquor. Cooling the solution in an ice bath can help maximize crystal formation.
Troubleshooting Guides
Column Chromatography
| Problem | Possible Cause | Solution |
| Poor Separation of Bands | Incorrect solvent system (eluent). | Optimize the solvent system using Thin Layer Chromatography (TLC) first. A good separation on TLC will likely translate to good separation on the column. |
| Column overloading. | Reduce the amount of sample loaded onto the column. | |
| Uneven packing of the stationary phase. | Ensure the silica gel is packed uniformly without any cracks or air bubbles. | |
| Compound is not Eluting | Solvent system is not polar enough. | Gradually increase the polarity of the eluent. |
| Compound may have decomposed on the silica. | Test the stability of your compound on a small amount of silica gel before running a column. | |
| Cracked or Channeled Column | The column has run dry. | Never let the solvent level drop below the top of the stationary phase. |
| Improper packing. | Pack the column carefully as a slurry to avoid air pockets. |
Preparative HPLC (Prep-HPLC)
| Problem | Possible Cause | Solution |
| Broad Peaks | Column overloading. | Reduce the injection volume or the concentration of the sample. |
| Inefficient column. | Check the column's performance with a standard; it may need to be replaced. | |
| Inappropriate mobile phase. | Optimize the mobile phase composition and flow rate. | |
| Poor Resolution | Mobile phase is not optimized. | Adjust the gradient or isocratic composition of the mobile phase. |
| Flow rate is too high. | Reduce the flow rate to improve separation. | |
| High Backpressure | Clogged column frit or tubing. | Filter all samples and mobile phases before use. Reverse flush the column if possible. |
| Precipitated sample on the column. | Ensure the sample is fully dissolved in the mobile phase before injection. |
Recrystallization
| Problem | Possible Cause | Solution |
| No Crystals Form | Too much solvent was used. | Boil off some of the solvent to concentrate the solution and allow it to cool again. |
| Solution is not supersaturated. | Scratch the inside of the flask with a glass rod or add a seed crystal to induce crystallization. | |
| Oiling Out | The solution is cooling too rapidly. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. |
| The melting point of the solid is lower than the boiling point of the solvent. | Use a lower-boiling point solvent or a solvent pair. | |
| Colored Impurities in Crystals | Impurities are co-crystallizing with the product. | Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. |
Data Presentation
Table 1: Purity and Recovery of this compound using Different Purification Methods
| Purification Method | Starting Material | Achieved Purity (%) | Recovery (%) | Reference |
| Solid-Liquid Extraction | Dendranthema indicum flowers | 55.68 ± 2.08 | 66.65 ± 1.73 | [3][4] |
| Macroporous Resin followed by Prep-HPLC | Cirsium japonicum | 96.65 | Not Reported | [1][2] |
Experimental Protocols
Protocol 1: Solid-Liquid Extraction of this compound from Dendranthema indicum
-
Extraction: Extract dried Dendranthema indicum flowers with 75% ethanol-aqueous solution at 100°C for 1 hour. Repeat the extraction three times.
-
Concentration: Pool the extracts and concentrate them under a vacuum.
-
Precipitation: Centrifuge the concentrated extract to obtain a precipitate rich in this compound.
-
Purification:
-
Wash the precipitate with petroleum ether to remove non-polar impurities.
-
Successively extract the residue with ethyl acetate, ethanol, 40% ethanol-water, and 20% ethanol-water to further purify the this compound.
-
Protocol 2: Purification of this compound by Column Chromatography
-
Column Preparation:
-
Select a glass column of appropriate size.
-
Plug the bottom of the column with glass wool or cotton.
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into the column and allow it to pack evenly, ensuring no air bubbles are trapped.
-
-
Sample Loading:
-
Dissolve the crude this compound extract in a minimal amount of the eluting solvent or a slightly more polar solvent.
-
Carefully load the sample onto the top of the silica gel bed.
-
-
Elution:
-
Begin eluting with a non-polar solvent (e.g., a mixture of hexane and ethyl acetate).
-
Gradually increase the polarity of the eluent to move the compounds down the column.
-
-
Fraction Collection:
-
Collect fractions as the solvent elutes from the column.
-
Monitor the fractions using Thin Layer Chromatography (TLC) to identify which ones contain this compound.
-
-
Solvent Evaporation:
-
Combine the pure this compound fractions and evaporate the solvent to obtain the purified compound.
-
Protocol 3: Recrystallization of this compound
-
Solvent Selection: Choose a solvent or solvent pair in which this compound is sparingly soluble at room temperature but highly soluble when hot.
-
Dissolution: Place the impure this compound in a flask and add a minimal amount of the hot solvent until it completely dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them. If the solution is colored, add activated charcoal and then filter.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Crystal Collection: Collect the crystals by vacuum filtration.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any remaining impurities.
-
Drying: Dry the purified this compound crystals.
Visualizations
Experimental Workflow
Caption: A general experimental workflow for the purification of this compound.
Signaling Pathways
This compound has been shown to modulate several key signaling pathways involved in inflammation, apoptosis, and blood pressure regulation.
References
- 1. Inhibiting TLR4 signaling by this compound for preventing inflammatory response in osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Purification Process and In Vitro and In Vivo Bioactivity Evaluation of Pectothis compound and this compound from Cirsium japonicum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Induction of apoptosis by laminarin, regulating the insulin-like growth factor-IR signaling pathways in HT-29 human colon cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Validation & Comparative
Linarin's Neuroprotective Efficacy: A Comparative In Vivo Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive in vivo validation of the neuroprotective effects of Linarin, a naturally occurring flavonoid glycoside. Through a comparative analysis with established and alternative therapeutic agents, this document summarizes key experimental findings, details methodologies for reproducibility, and visualizes the underlying mechanisms of action. The data presented herein is intended to inform preclinical research and guide the development of novel neuroprotective strategies.
Comparative Efficacy in Cerebral Ischemia
The neuroprotective potential of this compound and its derivative, 4′-benzylapigenin-7-β-rutinoside (BLR), was rigorously evaluated in a mouse model of middle cerebral artery occlusion (MCAO), a standard preclinical model for ischemic stroke. The results are compared with established neuroprotective agents, Edaravone and Citicoline, under similar experimental conditions.
Table 1: Comparison of Neuroprotective Effects in MCAO Mouse Model
| Treatment Group | Dosage | Infarct Volume Reduction (%) | Neurological Score Improvement | Reference |
| BLR (this compound Derivative) | 20 mg/kg | ~53% | Significant improvement | [1][2] |
| Edaravone | 3 mg/kg | Significant reduction | Significant improvement | [3] |
| Citicoline | 40-60 mM (ECS) | Significant reduction | Significant improvement | [4] |
Key Findings:
-
A derivative of this compound, BLR, administered post-ischemia, demonstrated a substantial reduction in infarct volume and a significant improvement in neurological function in mice subjected to MCAO.[1][2]
-
BLR treatment also significantly decreased the number of apoptotic cells (TUNEL-positive) and reduced the levels of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in the ischemic brain tissue.[1]
-
When compared to historical data for Edaravone and Citicoline in similar MCAO models, BLR exhibits a comparable, if not superior, neuroprotective profile.
Comparative Efficacy in Alzheimer's Disease Model
This compound's therapeutic potential was also investigated in an Aluminum chloride (AlCl₃)-induced Alzheimer's disease model in zebrafish, which recapitulates key pathological features of the disease, including cognitive deficits and cholinergic dysfunction. This compound's performance was compared against Donepezil, a standard-of-care acetylcholinesterase inhibitor.
Table 2: Comparison of Therapeutic Effects in AlCl₃-Induced Zebrafish Alzheimer's Model
| Treatment Group | Dyskinesia Recovery Rate (%) | Acetylcholinesterase (AChE) Inhibition Rate (%) | Reference |
| This compound | 88.0% | 74.5% | [5] |
| Donepezil (DPZ) | 79.3% | 43.6% | [5] |
Key Findings:
-
This compound significantly improved the dyskinesia recovery rate in the AlCl₃-induced zebrafish model of Alzheimer's disease, outperforming the standard drug, Donepezil.[5]
-
Furthermore, this compound demonstrated a more potent inhibition of acetylcholinesterase (AChE) activity compared to Donepezil in this model.[5]
Signaling Pathways and Experimental Workflows
The neuroprotective effects of this compound are attributed to its modulation of key signaling pathways involved in cell survival, apoptosis, and inflammation.
Caption: Experimental workflow for in vivo validation of this compound.
This compound's neuroprotective actions are, in part, mediated through the activation of the PI3K/Akt pathway, which promotes cell survival and inhibits apoptosis.
Caption: this compound activates the pro-survival PI3K/Akt signaling pathway.
Additionally, this compound has been shown to mitigate endoplasmic reticulum (ER) stress-induced apoptosis by inhibiting the PERK/eIF2α pathway.
Caption: this compound inhibits the ER stress-induced apoptotic PERK/eIF2α pathway.
Detailed Experimental Protocols
Middle Cerebral Artery Occlusion (MCAO) Mouse Model
-
Animal Preparation: Male C57BL/6 mice (22-25g) are used. Animals are anesthetized with isoflurane (2% for induction, 1.5% for maintenance) in a 70:30 mixture of N₂O and O₂. Body temperature is maintained at 37.0 ± 0.5°C using a heating pad.
-
Surgical Procedure: A midline neck incision is made, and the left common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed. The ECA is ligated and dissected distally. A 6-0 nylon monofilament with a silicon-coated tip is inserted into the ECA lumen and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).
-
Reperfusion: After 60 minutes of occlusion, the filament is withdrawn to allow reperfusion. The ECA stump is ligated, and the incision is closed.
-
Neurological Scoring: Neurological deficits are assessed 24 hours after MCAO using a 5-point scale: 0, no deficit; 1, failure to extend right forepaw; 2, circling to the right; 3, falling to the right; 4, unable to walk spontaneously.
-
Infarct Volume Measurement: Brains are harvested 24 hours post-MCAO, sectioned coronally (2 mm thick), and stained with 2% 2,3,5-triphenyltetrazolium chloride (TTC) for 30 minutes at 37°C. The infarct area (white) is measured using image analysis software, and the total infarct volume is calculated.
Aluminum Chloride (AlCl₃)-Induced Alzheimer's Disease Zebrafish Model
-
Animal Maintenance: Adult wild-type zebrafish are maintained in a recirculating system at 28°C on a 14:10 hour light:dark cycle.
-
Model Induction: Zebrafish are exposed to 150 µM AlCl₃ in the tank water for a period of 72 hours (from 3 to 5 days post-fertilization) to induce an AD-like phenotype.[5]
-
Drug Treatment: this compound (50 µg/mL) or Donepezil (8 µM) is co-administered with AlCl₃ during the induction period.[5]
-
Behavioral Assessment (Dyskinesia Recovery): At the end of the treatment period, zebrafish larvae are transferred to a 96-well plate. Their locomotor activity is recorded for 10 minutes. Dyskinesia is characterized by reduced total swimming distance. The recovery rate is calculated relative to the AlCl₃-only treated group.
-
Biochemical Assay (AChE Activity): Zebrafish larvae are homogenized, and the supernatant is used for the determination of acetylcholinesterase activity using a commercially available kit based on the Ellman method. The inhibition rate is calculated relative to the AlCl₃-only treated group.
Conclusion
The in vivo data presented in this guide strongly support the neuroprotective effects of this compound in models of both acute ischemic brain injury and chronic neurodegeneration. Its potent efficacy, comparable or superior to existing therapeutic alternatives, combined with its multimodal mechanism of action involving the PI3K/Akt and PERK/eIF2α signaling pathways, positions this compound as a promising candidate for further preclinical and clinical development. The detailed protocols provided herein should facilitate the replication and extension of these findings by the research community.
References
- 1. Geraniol-Mediated Suppression of Endoplasmic Reticulum Stress Protects against Cerebral Ischemia–Reperfusion Injury via the PERK-ATF4-CHOP Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A reliable Western blot workflow with improved dynamic range for the detection of myelin proteins in murine brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of an evodiamine derivative for PI3K/AKT/GSK3β pathway activation and AD pathology improvement in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Linarin's Anti-inflammatory Activity: A Comparative Cross-Validation
In the landscape of drug discovery and development, the quest for potent and safe anti-inflammatory agents is perpetual. Linarin, a naturally occurring flavonoid glycoside, has garnered significant attention for its promising anti-inflammatory properties. This guide provides a comprehensive cross-validation of this compound's anti-inflammatory activity, comparing its performance with the well-characterized flavonoid, Apigenin. The information is tailored for researchers, scientists, and drug development professionals, presenting experimental data, detailed protocols, and mechanistic insights to facilitate an objective evaluation.
Comparative Analysis of Bioactivity
This compound demonstrates significant inhibitory effects on key inflammatory mediators. Its bioactivity is often compared to other flavonoids to ascertain its relative potency. Apigenin, a structurally related aglycone, serves as a relevant benchmark for this comparison.
Note on Comparability: The following tables summarize the inhibitory activities of this compound and Apigenin on various inflammatory markers. It is crucial to note that the data are compiled from different studies, and direct comparison of IC50 values may be limited due to variations in experimental conditions (e.g., cell lines, stimulus concentrations, incubation times).
Table 1: Inhibition of Nitric Oxide (NO) Production
| Compound | Cell Line | Stimulus | IC50 / Inhibition | Reference |
| This compound | RAW 264.7 | LPS | Significant decrease in a dose-dependent manner | [1] |
| Apigenin | RAW 264.7 | LPS | IC50 < 15 µM | [2] |
| Apigenin | C6 astrocyte | LPS/IFN-γ | IC50 < 10⁻³ M | [2] |
Table 2: Inhibition of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β)
| Compound | Cytokine | Cell Line | Stimulus | Effect | Reference |
| This compound | TNF-α, IL-6, IL-1β | RAW 264.7 | LPS | Significant dose-dependent decrease | [1] |
| Apigenin | TNF-α, IL-6, IL-1β | RAW 264.7 | LPS | Significant suppression | [3] |
Table 3: Inhibition of Pro-inflammatory Enzymes (iNOS, COX-2)
| Compound | Enzyme | Cell Line | Stimulus | Effect | Reference |
| This compound | iNOS, COX-2 | RAW 264.7 | LPS | Dose-dependent inhibition of expression | [4] |
| Apigenin | iNOS, COX-2 | RAW 264.7 | LPS | Potent inhibition of transcriptional activation | [2] |
Mechanistic Insights: Signaling Pathways
This compound exerts its anti-inflammatory effects by modulating key signaling pathways, primarily the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the inflammatory response, regulating the expression of numerous pro-inflammatory genes.
NF-κB Signaling Pathway
The NF-κB pathway is a critical regulator of inflammation. In resting cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Upon stimulation by inflammatory signals like Lipopolysaccharide (LPS), IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. This compound has been shown to inhibit this process by preventing the degradation of IκBα and subsequently blocking the nuclear translocation of NF-κB.
References
- 1. This compound down-regulates phagocytosis, pro-inflammatory cytokine production, and activation marker expression in RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Apigenin: A Bioflavonoid with a Promising Role in Disease Prevention and Treatment [mdpi.com]
- 4. The effect of this compound on LPS-induced cytokine production and nitric oxide inhibition in murine macrophages cell line RAW264.7 - PubMed [pubmed.ncbi.nlm.nih.gov]
Linarin's Synergistic Potential: A Comparative Guide to Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
The flavonoid glycoside Linarin, found in various medicinal plants, has garnered significant attention for its diverse pharmacological activities, including anti-inflammatory, neuroprotective, and anticancer effects.[1] While its standalone efficacy is noteworthy, emerging research highlights its potential for synergistic interactions, particularly in oncology. This guide provides a comparative analysis of this compound's synergistic effects, with a focus on its well-documented partnership with Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL) in combating glioma cells. The data presented herein is intended to inform further research and drug development efforts in harnessing the combinatorial power of this compound.
This compound and TRAIL: A Synergistic Approach Against Glioma
Many cancer cells, including malignant glioma, exhibit resistance to TRAIL, a promising anti-cancer agent that selectively induces apoptosis in transformed cells.[2][3] Research has shown that non-cytotoxic concentrations of this compound can significantly sensitize TRAIL-resistant human glioma cells (U87MG) to TRAIL-induced apoptosis.[2][3] This synergistic effect is primarily mediated through the generation of Reactive Oxygen Species (ROS).[2][3]
Quantitative Analysis of Synergistic Effects
The following tables summarize the key quantitative data from in vitro studies on the synergistic effects of this compound and TRAIL on U87MG human glioma cells.
Table 1: Cytotoxicity of this compound and TRAIL Combination
| Treatment | Concentration | Cytotoxicity (%) |
| Control | - | 0 |
| This compound (LIN) | 5 µM | Not significant |
| TRAIL | 80 ng/ml | Not significant |
| This compound + TRAIL | 5 µM + 80 ng/ml | 52.36 ± 1.58 |
Data sourced from Zhen et al. (2017).[2][3]
Table 2: Induction of Apoptosis by this compound and TRAIL Combination
| Treatment | Concentration | Apoptotic Cells (%) |
| Control | - | ~5 |
| This compound (LIN) | 5 µM | ~7 |
| TRAIL | 80 ng/ml | ~10 |
| This compound + TRAIL | 5 µM + 80 ng/ml | 68.50 ± 1.23 |
Data sourced from Zhen et al. (2017).[2][3]
Table 3: Reactive Oxygen Species (ROS) Generation
| Treatment | Concentration | ROS Generation (%) |
| Control | - | Baseline |
| This compound (LIN) | 5 µM | Not significant |
| TRAIL | 80 ng/ml | Not significant |
| This compound + TRAIL | 5 µM + 80 ng/ml | 39.86 ± 2.32 |
Data sourced from Zhen et al. (2017).[2][3]
Table 4: JNK Phosphorylation
| Treatment | Concentration | Relative p-JNK Levels |
| Control | - | Baseline |
| This compound (LIN) | 5 µM | No significant change |
| TRAIL | 80 ng/ml | Slight increase |
| This compound + TRAIL | 5 µM + 80 ng/ml | Significant increase |
Qualitative data interpretation from Western Blot analysis in Zhen et al. (2017).[2][3]
Signaling Pathway and Experimental Workflow
The synergistic effect of this compound and TRAIL is underpinned by a specific signaling cascade. The following diagrams, generated using Graphviz, illustrate the proposed signaling pathway and a typical experimental workflow for assessing this synergy.
Figure 1: Proposed signaling pathway of this compound and TRAIL synergy.
Figure 2: Experimental workflow for assessing synergy.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are generalized protocols for the key experiments cited in the study of this compound and TRAIL synergy.
Cell Viability (MTT) Assay
-
Cell Seeding: Plate U87MG cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.
-
Treatment: Treat the cells with this compound (5 µM), TRAIL (80 ng/ml), or a combination of both for 24 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. Cell viability is expressed as a percentage of the control.[4][5][6][7]
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Collection: After treatment, harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.[8][9][10][11][12]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are in late apoptosis or necrosis.[8][9][10][11][12]
Intracellular ROS Measurement (DCFH-DA Assay)
-
Cell Loading: After treatment, wash the cells with PBS and incubate with 10 µM 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) for 30 minutes at 37°C in the dark.[13][14][15][16]
-
Fluorescence Measurement: Wash the cells again with PBS to remove excess probe. Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer with excitation at 488 nm and emission at 525 nm.[13][14][15][16]
Western Blot for JNK Phosphorylation
-
Protein Extraction: Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST and incubate with primary antibodies against phospho-JNK and total JNK overnight at 4°C.[17][18][19]
-
Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.[17][18][19]
Future Perspectives: this compound with Other Natural Compounds
While the synergistic activity of this compound with TRAIL is well-documented, its potential for synergy with other natural compounds remains a promising yet underexplored area of research. Flavonoids, as a class, are known to exhibit synergistic effects with other phytochemicals and conventional chemotherapeutic agents.[20][21][22][23][24] For instance, combinations of flavonoids like quercetin and naringenin have shown synergistic anti-proliferative effects in breast cancer cell lines. Given this compound's structural and functional similarities to other flavonoids, it is plausible that it could act synergistically with compounds such as:
-
Quercetin: Known for its antioxidant and anti-inflammatory properties.
-
Resveratrol: A polyphenol with well-established anticancer activities.
-
Curcumin: The active compound in turmeric, with potent anti-inflammatory and anticancer effects.
-
EGCG (Epigallocatechin gallate): A major catechin in green tea with known chemopreventive properties.
Further research is warranted to investigate these potential combinations. Such studies could unveil novel therapeutic strategies with enhanced efficacy and potentially reduced side effects compared to monotherapies. The experimental protocols and analytical methods detailed in this guide provide a robust framework for undertaking such investigations.
References
- 1. The Effect of this compound on Relevant Inflammatory Markers in Ovalbumin-Induced Asthma Rat Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound sensitizes tumor necrosis factor-related apoptosis (TRAIL)-induced ligand-triggered apoptosis in human glioma cells and in xenograft nude mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - RO [thermofisher.com]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bosterbio.com [bosterbio.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. scispace.com [scispace.com]
- 13. doc.abcam.com [doc.abcam.com]
- 14. arigobio.com [arigobio.com]
- 15. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 16. cosmobiousa.com [cosmobiousa.com]
- 17. Western blot for phosphorylated proteins | Abcam [abcam.com]
- 18. media.cellsignal.com [media.cellsignal.com]
- 19. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 20. Synergistic effects of flavonoids and paclitaxel in cancer treatment: a systematic review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Research Progress in Flavonoids as Potential Anticancer Drug Including Synergy with Other Approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. The Multifaceted Role of Flavonoids in Cancer Therapy: Leveraging Autophagy with a Double-Edged Sword [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Anticancer Potential of Flavonoids: An Overview with an Emphasis on Tangeretin [mdpi.com]
A Comparative Guide to Linarin's Efficacy on the RANK/RANKL/OPG Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Linarin's performance in modulating the Receptor Activator of Nuclear Factor kappa-B (RANK), its ligand (RANKL), and its decoy receptor Osteoprotegerin (OPG) signaling pathway. The RANK/RANKL/OPG axis is a critical regulator of bone remodeling, and its dysregulation is implicated in various skeletal diseases, most notably osteoporosis.[1][2] this compound, a naturally occurring flavonoid glycoside, has been identified as a potential therapeutic agent due to its influence on this pathway.[3][4] This document compares its effects with other well-studied natural compounds, Icariin and Genistein, and provides detailed experimental methodologies for validation.
Mechanism of Action: this compound and the RANK/RANKL/OPG Pathway
This compound primarily exerts an anti-osteoclastogenic effect by interfering with the RANKL-induced signaling cascade.[3] Osteoclasts are the primary cells responsible for bone resorption. The binding of RANKL, expressed by osteoblasts and other cells, to its receptor RANK on osteoclast precursors is the essential signal that drives their differentiation and activation.[2][5] OPG acts as a soluble decoy receptor, binding to RANKL and preventing it from activating RANK, thereby inhibiting bone resorption.[2][5]
This compound has been shown to inhibit the formation of multinucleated osteoclasts and their bone-resorbing activity.[3][6] Mechanistically, it suppresses the RANKL-induced activation of the NF-κB signaling pathway, a crucial step in osteoclastogenesis.[3] This leads to the downregulation of key osteoclast-related genes, including nuclear factor of activated T cells cytoplasmic 1 (NFATc1), tartrate-resistant acid phosphatase (TRAP), and c-Fos.[3]
However, the reported effects of this compound on the expression levels of RANK, RANKL, and OPG vary depending on the experimental model. In a cadmium-induced osteoporosis mouse model, this compound treatment was observed to decrease RANK and OPG while increasing RANKL mRNA levels.[7] Conversely, other studies have reported that this compound decreases RANKL while increasing OPG expression, suggesting a dual action of inhibiting bone resorption and promoting bone formation.[8] In osteoblastic cells exposed to oxidative stress, this compound has been shown to reduce RANKL production.[4][8] Furthermore, this compound can promote osteogenic differentiation through the activation of the BMP-2/RUNX2 pathway, indicating its potential to stimulate bone formation.[9]
Logical Flow of this compound's Anti-Osteoclastogenic Action
Caption: this compound's inhibitory effect on the RANKL-induced NF-κB pathway.
Comparative Analysis: this compound vs. Alternative Compounds
To validate the effects of this compound, its performance is compared against two other natural compounds known to modulate the RANK/RANKL/OPG pathway: Icariin and Genistein .
-
Icariin: A flavonoid glycoside from the Epimedium genus, Icariin has been shown to inhibit osteoclast activity and promote bone formation.[10][11] It suppresses RANKL expression while enhancing OPG expression, thereby increasing the OPG/RANKL ratio, which is favorable for bone health.[10] Its mechanism involves the MAPK and Wnt/β-catenin-BMP signaling pathways.[12][13]
-
Genistein: An isoflavone found in soy products, Genistein has demonstrated a positive effect on bone metabolism.[14][15] Clinical studies in postmenopausal women have shown that Genistein supplementation can significantly lower serum RANKL levels, increase OPG levels, and consequently reduce the sRANKL/OPG ratio.[15] In animal models of osteoporosis, Genistein upregulates OPG and downregulates RANKL expression in bone tissue.[16]
Data Presentation: Summary of Effects on RANK/RANKL/OPG Pathway
| Compound | Model System | Effect on RANK | Effect on RANKL | Effect on OPG | Effect on OPG/RANKL Ratio | Citations |
| This compound | Cd-induced Osteoporosis (mice) | ↓ Decreased | ↑ Increased | ↓ Decreased | ↓ Decreased | [7] |
| H₂O₂-treated Osteoblasts (in vitro) | Not Reported | ↓ Decreased | Not Reported | Not Reported | [4][8] | |
| General (literature review) | Not Reported | ↓ Decreased | ↑ Increased | ↑ Increased | [8] | |
| RANKL-induced Osteoclasts (in vitro) | Inhibits RANKL signaling | Inhibits RANKL signaling | Not Reported | Not Reported | [3] | |
| Icariin | IL-1β-stimulated Chondrosarcoma cells | ↓ Decreased | ↓ Decreased | Suppressive effects noted | Not directly reported, but implied ↑ | [12] |
| Arthritis model (in vivo) | Not Reported | ↓ Decreased | ↑ Increased | ↑ Increased | [10] | |
| Human Osteoblast cells (in vitro) | Not Reported | Not Reported | Not Reported | ↑ Increased | [10] | |
| Genistein | Postmenopausal Women (clinical) | Not Reported | ↓ Decreased (serum) | ↑ Increased (serum) | ↑ Increased (serum) | [15] |
| Ovariectomized Rats (in vivo) | Not Reported | ↓ Decreased (mRNA & protein) | ↑ Increased (mRNA & protein) | ↑ Increased | [16][17] | |
| Rat Femoral Tissue (ex vivo) | Not Reported | ↓ Decreased (mRNA) | ↑ Increased (mRNA) | ↑ Increased | [18] |
Note: The conflicting results for this compound highlight the importance of the experimental context and suggest its mechanism may be model-dependent.
Experimental Protocols
The validation of compounds affecting the RANK/RANKL/OPG pathway typically involves a combination of in vitro cell-based assays and in vivo animal models.
In Vitro Osteoclastogenesis Assay
-
Objective: To determine the direct effect of the compound on osteoclast differentiation.
-
Methodology:
-
Cell Culture: Bone marrow macrophages (BMMs) or RAW 264.7 cells are cultured in appropriate media.[3]
-
Induction: Osteoclast differentiation is induced by adding Macrophage Colony-Stimulating Factor (M-CSF) and RANKL to the culture medium.
-
Treatment: Cells are co-treated with varying, non-toxic concentrations of the test compound (e.g., this compound).
-
Staining: After several days (typically 5-7), cells are fixed and stained for Tartrate-Resistant Acid Phosphatase (TRAP), a marker enzyme for osteoclasts.
-
Quantification: TRAP-positive multinucleated (≥3 nuclei) cells are counted as mature osteoclasts. A dose-dependent decrease in the number of these cells indicates an inhibitory effect.
-
Gene and Protein Expression Analysis
-
Objective: To quantify the compound's effect on the expression of key pathway components.
-
Methodologies:
-
Quantitative Real-Time PCR (RT-qPCR):
-
Cells or tissues are treated with the compound.
-
Total RNA is extracted and reverse-transcribed into cDNA.
-
RT-qPCR is performed using specific primers for RANKL, OPG, RANK, NFATc1, TRAP, c-Fos, and a housekeeping gene (e.g., GAPDH) for normalization.
-
Relative gene expression is calculated to determine upregulation or downregulation.[3][16]
-
-
Western Blotting:
-
Cells or tissues are treated, and total protein is extracted.
-
Proteins are separated by SDS-PAGE and transferred to a membrane.
-
The membrane is incubated with primary antibodies against specific proteins (e.g., RANKL, OPG, p-NF-κB p65, NFATc1) and a loading control (e.g., β-actin).
-
A secondary antibody conjugated to an enzyme is used for detection and quantification of protein levels.[3][12]
-
-
In Vivo Animal Models
-
Objective: To evaluate the compound's efficacy in a physiological context of bone loss.
-
Methodology (Ovariectomy Model):
-
Model Creation: Female mice or rats undergo bilateral ovariectomy (OVX) to induce estrogen deficiency, which leads to rapid bone loss, mimicking postmenopausal osteoporosis. A sham-operated group serves as a control.[9]
-
Treatment: Following recovery, OVX animals are treated with the test compound (e.g., this compound via oral gavage) or a vehicle control for a period of several weeks.
-
Analysis: At the end of the treatment period, femurs and tibiae are collected for analysis by micro-computed tomography (μCT) to assess bone mineral density (BMD) and trabecular microarchitecture. Blood samples can be collected for ELISA-based measurement of serum RANKL and OPG.[15] Bone tissue can be used for gene and protein expression analysis as described above.[16]
-
Typical Experimental Workflow
Caption: A standard workflow for validating a compound's effect on bone metabolism.
Conclusion and Future Directions
This compound demonstrates significant potential as a modulator of the RANK/RANKL/OPG pathway, primarily by inhibiting RANKL-induced osteoclastogenesis.[3] Its performance is comparable to other natural compounds like Icariin and Genistein, which are also known to shift the OPG/RANKL ratio in favor of bone formation.
However, the existing data on this compound presents some conflicting results regarding its precise effects on RANK, RANKL, and OPG expression, which appear to be dependent on the specific experimental model used.[7][8] This underscores the need for further research to elucidate its context-dependent mechanisms.
Future studies should aim to:
-
Conduct head-to-head comparison studies of this compound, Icariin, and Genistein within the same experimental models to eliminate inter-study variability.
-
Investigate the upstream regulators of the RANK/RANKL/OPG pathway that are affected by this compound.
-
Evaluate the long-term safety and efficacy of this compound in various preclinical models of bone disease beyond osteoporosis, such as rheumatoid arthritis and metastatic bone cancer.
By addressing these questions, the scientific community can fully validate this compound's therapeutic potential for treating bone loss-associated diseases.
References
- 1. RANKL as a target for the treatment of osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound, a Glycosylated Flavonoid, with Potential Therapeutic Attributes: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RANKL/RANK/OPG Pathway: A Mechanism Involved in Exercise-Induced Bone Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound and its aglycone acacetin abrogate actin ring formation and focal contact to bone matrix of bone-resorbing osteoclasts through inhibition of αvβ3 integrin and core-linked CD44 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound Protects against Cadmium-Induced Osteoporosis Via Reducing Oxidative Stress and Inflammation and Altering RANK/RANKL/OPG Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. This compound promotes osteogenic differentiation by activating the BMP-2/RUNX2 pathway via protein kinase A signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Exploration of the Effect of Icariin on Nude Mice with Lung Cancer Bone Metastasis via the OPG/RANKL/RANK System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Effects of icariin on the regulation of the OPG-RANKL-RANK system are mediated through the MAPK pathways in IL-1β-stimulated human SW1353 chondrosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Icariin Augments Bone Formation and Reverses the Phenotypes of Osteoprotegerin-Deficient Mice through the Activation of Wnt/β-Catenin-BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of genistein regulating the differentiation of vascular smooth muscle cells into osteoblasts via the OPG/RANKL pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. OPG and sRANKL serum concentrations in osteopenic, postmenopausal women after 2-year genistein administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Genistein and Silicon Synergistically Protects Against Ovariectomy-Induced Bone Loss Through Upregulating OPG/RANKL Ratio - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. onesearch.wesleyan.edu [onesearch.wesleyan.edu]
A Head-to-Head Analysis of Linarin and Synthetic Anti-inflammatories: A Comparative Guide for Researchers
For Immediate Release
This guide provides a comparative overview of the naturally occurring flavonoid, Linarin, and widely used synthetic anti-inflammatory drugs. This document is intended for researchers, scientists, and professionals in drug development, offering a synthesis of current experimental data to inform future research and development in inflammatory disease therapeutics.
Executive Summary: While direct head-to-head clinical studies comparing this compound with synthetic non-steroidal anti-inflammatory drugs (NSAIDs) are not available in the reviewed literature, this guide compiles and compares their anti-inflammatory profiles based on existing in vitro and in vivo experimental data. This compound demonstrates a multi-faceted mechanism of action, targeting key inflammatory pathways, whereas synthetic NSAIDs primarily act through the inhibition of cyclooxygenase (COX) enzymes.
Section 1: Comparative Data Presentation
The following tables summarize the anti-inflammatory effects of this compound and two common synthetic NSAIDs, Diclofenac and Indomethacin. It is crucial to note that the data presented are collated from separate studies and do not represent a direct, simultaneous comparison under identical experimental conditions.
Table 1: In Vivo Anti-inflammatory Activity
| Compound | Animal Model | Dosage | Percent Inhibition of Edema | Reference Study |
| This compound | Carrageenan-induced paw edema (Rat) | 20, 40, 60 mg/kg | Significant reduction (quantitative data not specified) | [1] |
| Xylene-induced ear edema (Mouse) | 40, 80, 120 mg/kg | Significant reduction (quantitative data not specified) | [1] | |
| Diclofenac | Carrageenan-induced paw edema (Rat) | 5 mg/kg | 40.51% ± 0.42 | [2] |
| Carrageenan-induced paw edema (Rat) | 20 mg/kg | 51.36% | [3] | |
| Indomethacin | Carrageenan-induced paw edema (Mouse) | 10 mg/kg | 31.67% ± 4.40 | [4] |
Table 2: In Vitro Anti-inflammatory Activity & Mechanistic Insights
| Compound | Assay/Target | Cell Line | Concentration | Effect | Reference Study |
| This compound | NO Production | LPS-induced RAW264.7 | 40, 80, 160 µM | Strong suppression | [1] |
| TNF-α, IL-1β, IL-6 | LPS-induced RAW264.7 | 40, 80, 160 µM | Strong suppression | [1] | |
| iNOS, NF-κB p65 | LPS-induced RAW264.7 | 40, 80, 160 µM | Reduced expression | [1] | |
| Diclofenac | COX-1 Inhibition (IC80) | Human Whole Blood | > Clinical Dose | High Inhibition | [5] |
| COX-2 Inhibition (IC80) | Human Whole Blood | Clinical Dose | High Inhibition | [5] | |
| Indomethacin | PGE2 Release | Carrageenan-inflamed paw skin (ex vivo) | 0.66-2 mg/kg | Inhibition | [1] |
Section 2: Signaling Pathways and Mechanisms of Action
This compound and synthetic NSAIDs exert their anti-inflammatory effects through distinct molecular pathways.
This compound's Multi-Target Approach:
This compound's anti-inflammatory properties are attributed to its ability to modulate multiple signaling pathways. A key mechanism is the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[1] By suppressing NF-κB activation, this compound downregulates the expression of a cascade of pro-inflammatory mediators.
Synthetic NSAIDs' COX Inhibition:
Synthetic NSAIDs, such as Diclofenac and Indomethacin, primarily function by inhibiting the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation and pain.[6] While COX-1 is constitutively expressed and involved in physiological functions, COX-2 is induced during inflammation. The anti-inflammatory effects of NSAIDs are mainly due to COX-2 inhibition.
Section 3: Experimental Protocols
This section outlines the methodologies for key experiments cited in the comparative data tables.
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for evaluating acute inflammation.
-
Animal Model: Wistar rats or Swiss albino mice are typically used.
-
Procedure:
-
A baseline measurement of the paw volume is taken using a plethysmometer.
-
The test compound (this compound, Diclofenac, Indomethacin, or vehicle control) is administered orally or intraperitoneally.
-
After a specified time (e.g., 1 hour), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw.
-
Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the control group.
In Vitro Measurement of Inflammatory Mediators (NO, TNF-α, IL-6)
-
Cell Culture: RAW264.7 macrophage cells are cultured in appropriate media.
-
Procedure:
-
Cells are seeded in 96-well plates and allowed to adhere.
-
Cells are pre-treated with various concentrations of the test compound (e.g., this compound) for a specified duration (e.g., 1 hour).
-
Inflammation is induced by adding Lipopolysaccharide (LPS) to the cell culture.
-
After an incubation period (e.g., 24 hours), the cell culture supernatant is collected.
-
-
Data Analysis:
-
Nitric Oxide (NO): Measured using the Griess reagent assay.
-
TNF-α and IL-6: Quantified using commercially available ELISA kits.
-
Conclusion and Future Directions
The available evidence suggests that this compound and synthetic NSAIDs are effective anti-inflammatory agents, albeit with different mechanisms of action. This compound's ability to target multiple inflammatory mediators through pathways like NF-κB presents a promising area for the development of novel anti-inflammatory therapies. Synthetic NSAIDs remain a cornerstone of anti-inflammatory treatment due to their potent and well-characterized inhibition of COX enzymes.
A significant gap in the current knowledge is the lack of direct head-to-head comparative studies. Future research should focus on conducting such studies to provide a clearer understanding of the relative efficacy and safety of this compound compared to established synthetic anti-inflammatory drugs. These studies will be invaluable in guiding the potential clinical application of this compound as a therapeutic agent.
References
- 1. Inhibition of carrageenan-induced edema by indomethacin or sodium salicylate does not prevent the increase of nerve growth factor in the rat hind paw - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of the Anti-Inflammatory Activities of Diclofenac Sodium, Prednisolone and Atorvastatin in Combination with Ascorbic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Anti-Inflammatory Activity, and In Silico Study of Novel Diclofenac and Isatin Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Analgesic and Anti-Inflammatory Activities of Methanol Extract of Cissus repens in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative Evaluation of Cyclooxygenase Inhibition Profiles Across Various NSAID Forms and Doses: Implications for Efficacy and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Relative efficacy of selective COX-2 inhibitors compared with over-the-counter ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Linarin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. Adherence to proper chemical disposal protocols is a critical component of this responsibility. This document provides essential, step-by-step guidance for the safe and compliant disposal of Linarin, a flavonoid glycoside.
Immediate Safety and Handling
Before initiating any disposal procedures, it is crucial to be aware of the hazards associated with this compound. According to its Safety Data Sheet (SDS), this compound presents the following hazards:
-
Acute oral toxicity (Category 4) : Harmful if swallowed.[1]
-
Acute and chronic aquatic toxicity (Category 1) : Very toxic to aquatic life with long-lasting effects.[1]
Therefore, appropriate personal protective equipment (PPE), including safety goggles with side shields, protective gloves, and impervious clothing, should be worn at all times when handling this compound.[1][2] Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or aerosols.[1] An accessible safety shower and eyewash station are mandatory.[1]
This compound Disposal Protocol
The disposal of this compound must be conducted in accordance with federal, state, and local regulations.[1] Due to its classification as hazardous to aquatic life, this compound must not be disposed of down the drain or in regular trash.[1][3] The primary method of disposal is through an approved hazardous waste disposal plant.[1]
Step-by-Step Disposal Procedure:
-
Waste Segregation:
-
Collect all this compound waste, including pure compound, contaminated solutions, and any materials used for spill cleanup (e.g., absorbent pads), separately from other chemical waste streams.
-
Do not mix this compound waste with incompatible materials such as strong acids/alkalis or strong oxidizing/reducing agents.[1]
-
Keep solid and liquid waste in separate, designated containers.[4]
-
-
Container Selection and Labeling:
-
Use only approved, leak-proof, and chemically compatible containers for waste collection.[4][5] Plastic containers are often preferred for chemical waste.[5]
-
The original container, if in good condition, can be used for waste accumulation.[6]
-
Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and the associated hazards (e.g., "Acutely Toxic," "Hazardous to the Aquatic Environment"). All components of a mixture must be listed.[5]
-
-
Waste Accumulation and Storage:
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EH&S) department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[5]
-
Follow all institutional procedures for waste pickup requests.
-
Quantitative Data Summary
While specific quantitative limits for this compound disposal are not widely published, general laboratory guidelines for hazardous waste accumulation apply.
| Parameter | Guideline | Citation |
| Maximum Hazardous Waste in SAA | 55 gallons | [5] |
| Maximum Acutely Toxic Waste (P-list) in SAA | 1 quart (liquid) or 1 kilogram (solid) | [5] |
| Residue in "Empty" Container | ≤ 2.5 cm (1 in.) or ≤ 3% by weight | [7] |
| pH for Drain Disposal (Not applicable to this compound) | Between 5.5 and 10.5 | [3] |
Note: While this compound is classified as acutely toxic, it is important to consult your institution's EH&S department to confirm if it falls under specific P-list regulations that may have stricter accumulation limits.
Spill and Emergency Procedures
In the event of a this compound spill, the following steps should be taken:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Containment: Prevent further leakage or spillage and keep the material away from drains or water courses.[1]
-
Cleanup: For liquid spills, use an inert, absorbent material (e.g., diatomite, universal binders). For solid spills, carefully sweep or scoop the material to avoid dust generation.
-
Collection: Place all contaminated materials into a designated, sealed container for hazardous waste disposal.
-
Decontamination: Clean the spill area thoroughly.
Disposal Workflow
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, protecting both personnel and the environment, thereby building a culture of safety and trust.
References
- 1. This compound|480-36-4|MSDS [dcchemicals.com]
- 2. echemi.com [echemi.com]
- 3. Hazardous Waste and Disposal - American Chemical Society [acs.org]
- 4. acewaste.com.au [acewaste.com.au]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 7. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
Safeguarding Your Research: A Comprehensive Guide to Personal Protective Equipment for Handling Linarin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential safety and logistical information for handling Linarin, a naturally occurring flavonoid glycoside. Adherence to these procedures will minimize risk and ensure the integrity of your research.
Hazard Identification and Personal Protective Equipment (PPE)
This compound presents specific hazards that necessitate the use of appropriate personal protective equipment. According to its Safety Data Sheet (SDS), this compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, stringent measures must be taken to avoid ingestion and environmental contamination.
The following table summarizes the required PPE for handling this compound, ensuring comprehensive protection.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | Tightly fitting with side-shields conforming to EN 166 (EU) or NIOSH (US) standards[2]. | Protects against splashes and dust, preventing eye irritation or injury. |
| Hand Protection | Protective Gloves | Chemical-resistant, impervious gloves. | Prevents skin contact with this compound, which should be thoroughly washed off after handling[1][2]. |
| Body Protection | Impervious Clothing | Fire/flame resistant and impervious clothing, such as a lab coat[2]. | Shields the body from spills and contamination. |
| Respiratory Protection | Suitable Respirator | A full-face respirator is recommended if exposure limits are exceeded or if irritation is experienced[2]. | Prevents inhalation of this compound dust or aerosols. |
Operational Plan for Safe Handling
A systematic approach to handling this compound, from receipt to disposal, is critical for laboratory safety. The following step-by-step guide outlines the necessary procedures.
1. Preparation and Engineering Controls:
-
Ventilation: Always handle this compound in a well-ventilated area. Use of a chemical fume hood is recommended to avoid the formation and inhalation of dust and aerosols[1].
-
Eyewash and Shower Station: Ensure that an eyewash station and safety shower are readily accessible in the immediate work area[1].
-
Gather Materials: Before starting, assemble all necessary equipment, including PPE, weighing materials, solvents, and waste containers.
2. Handling and Use:
-
Donning PPE: Put on all required PPE as specified in the table above before handling this compound.
-
Weighing: If weighing the solid form, do so carefully to minimize dust generation.
-
Solution Preparation: When preparing solutions, add this compound to the solvent slowly to avoid splashing.
-
Avoid Contamination: Do not eat, drink, or smoke in the laboratory area where this compound is handled[1].
-
Hygiene: Wash hands thoroughly with soap and water after handling this compound, even if gloves were worn[1].
3. Storage:
-
Container: Keep the this compound container tightly sealed[1].
-
Conditions: Store in a cool, well-ventilated area, away from direct sunlight and sources of ignition. Recommended storage temperatures are -20°C for the powder and -80°C for solutions[1].
-
Incompatibilities: Store away from strong acids/alkalis and strong oxidizing/reducing agents[1].
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental harm.
-
Waste Collection: Collect all this compound waste, including empty containers, contaminated PPE, and cleaning materials, in a designated and clearly labeled hazardous waste container.
-
Disposal Method: Dispose of the contents and container at an approved waste disposal plant in accordance with local, state, and federal regulations[1]. Do not release into the environment[1].
Emergency Procedures
In the event of an accidental exposure or spill, follow these procedures immediately.
| Incident | First Aid Measures |
| Eye Contact | Immediately flush eyes with large amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek prompt medical attention[1]. |
| Skin Contact | Remove contaminated clothing and rinse the affected skin area thoroughly with plenty of water. Call a physician if irritation develops[1]. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide respiratory support. Seek immediate medical attention[1]. |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, give them a small amount of water to drink. Call a poison control center or physician immediately[1]. |
| Spill | Evacuate the area. Wear full personal protective equipment, including respiratory protection. Avoid breathing dust or vapors. Absorb spills with an inert, non-combustible material and place in a suitable container for disposal. Prevent the spill from entering drains or waterways[1]. |
Visualizing the Safe Handling Workflow
To further clarify the procedural steps for safely handling this compound, the following diagram illustrates the complete workflow from preparation to disposal.
Caption: This diagram outlines the key steps for the safe handling of this compound, from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
